Methyl 3-bromonaphthalene-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIYNFZNNISXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462016 | |
| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-63-8 | |
| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 3-bromonaphthalene-1-carboxylate, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] This document details two primary synthetic pathways: the direct esterification of 3-bromonaphthalene-1-carboxylic acid and a multi-step route commencing with a Sandmeyer reaction. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to enable researchers to replicate and optimize these syntheses.
Introduction
This compound is a valuable building block in organic synthesis. Its naphthalene core, substituted with both a bromine atom and a methyl ester, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the ester functionality allows for modifications such as hydrolysis, amidation, or reduction. These features make it a sought-after intermediate in the synthesis of biologically active compounds and functional materials.[1][2]
Synthetic Pathways
Two principal synthetic strategies for the preparation of this compound are outlined below.
Pathway 1: Fischer Esterification of 3-Bromonaphthalene-1-carboxylic Acid
This is the most direct route, involving the acid-catalyzed esterification of 3-bromonaphthalene-1-carboxylic acid with methanol. The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols.[3][4][5] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[4][5]
Pathway 2: Sandmeyer Reaction of 3-Aminonaphthalene-1-carboxylic Acid followed by Esterification
This pathway begins with the conversion of the amino group of 3-aminonaphthalene-1-carboxylic acid to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer reaction.[6][7][8] The resulting 3-bromonaphthalene-1-carboxylic acid is subsequently esterified to yield the final product. This route is particularly useful when the corresponding amino-substituted naphthalene is more readily available than the bromo-substituted one.
Experimental Protocols
Synthesis of 3-Bromonaphthalene-1-carboxylic Acid (Precursor for Pathway 1)
A reliable method for the synthesis of 3-bromonaphthalene-1-carboxylic acid involves the Sandmeyer reaction of 3-aminonaphthalene-1-carboxylic acid.
Materials:
-
3-Aminonaphthalene-1-carboxylic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminonaphthalene-1-carboxylic acid in aqueous hydrobromic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and collect the precipitated crude 3-bromonaphthalene-1-carboxylic acid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromonaphthalene-1-carboxylic acid.
Synthesis of this compound (Pathway 1)
This protocol is adapted from a general Fischer esterification procedure.[3][9][10]
Materials:
-
3-Bromonaphthalene-1-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
Quantitative Data
| Parameter | 3-Bromonaphthalene-1-carboxylic acid | This compound | Reference |
| Molecular Formula | C₁₁H₇BrO₂ | C₁₂H₉BrO₂ | [11] |
| Molecular Weight | 251.08 g/mol | 265.10 g/mol | [11] |
| Typical Yield | 70-85% (from Sandmeyer) | >90% (from esterification) | General expectation |
| Purity (HPLC) | >95% | >96% | [1] |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | [1] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Pathway 1: Fischer Esterification.
Caption: Pathway 2: Sandmeyer Reaction and Esterification.
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons (6H): Multiplets in the range of δ 7.5-8.5 ppm.
-
Methyl protons (3H): A singlet around δ 3.9-4.1 ppm.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl carbon: A signal around δ 166-168 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 120-135 ppm.
-
Methyl carbon: A signal around δ 52-53 ppm.
Expected Infrared (IR) Spectroscopy (KBr pellet or ATR):
-
C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the range of 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Expected Mass Spectrometry (MS):
-
Molecular ion (M⁺): Two peaks of similar intensity corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 264 and 266.
-
Major fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 233/235, and loss of the entire ester group (-COOCH₃) to give a fragment at m/z 205/207.
Conclusion
The synthesis of this compound can be reliably achieved through two primary routes. The choice of pathway will depend on the availability of starting materials and the desired scale of the reaction. The Fischer esterification of 3-bromonaphthalene-1-carboxylic acid offers a direct and high-yielding approach, provided the starting carboxylic acid is accessible. The Sandmeyer reaction provides a viable alternative for the preparation of this key intermediate from the corresponding amino derivative. The detailed protocols and characterization data provided in this guide are intended to support researchers in the successful synthesis and application of this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. sciencemadness.org [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: Methyl 3-bromonaphthalene-1-carboxylate (CAS: 16650-63-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromonaphthalene-1-carboxylate is a vital scaffold in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, advanced materials, and specialized agrochemicals.[1] Its naphthalene core, functionalized with both a bromine atom and a methyl ester group, offers a versatile platform for a variety of chemical transformations. The bromine substituent provides a reactive handle for cross-coupling and nucleophilic substitution reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups, making it an invaluable building block for creating complex molecular architectures.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on experimental details and data for researchers in the field.
Physicochemical Properties
| Property | Value | Source/Reference |
| CAS Number | 16650-63-8 | [1] |
| Molecular Formula | C₁₂H₉BrO₂ | [1] |
| Molecular Weight | 265.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data not available. (Precursor, 3-Bromo-naphthalene-1-carboxylic acid, has a melting point of 176-180 °C) | |
| Boiling Point | Data not available. (Related compound, 1-Bromonaphthalene, boils at 132–135 °C at 12 mmHg) | |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from data on similar bromonaphthalene derivatives.[2]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the naphthalene ring protons. The methyl ester protons will appear as a singlet further upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the naphthalene ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbon attached to the bromine atom will show a characteristic chemical shift. Aromatic and alkene carbons typically appear in the 120-160 ppm range, while carbonyl carbons are found further downfield (165-190 ppm).[3]
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃).[4]
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 3-bromonaphthalene-1-carboxylic acid, via Fischer esterification.
Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Workflow for Fischer Esterification:
Caption: Fischer Esterification Workflow
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid (1.0 eq) in an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Applications
This compound is a valuable intermediate for the synthesis of a wide range of organic molecules due to the reactivity of its bromine substituent in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds.
Logical Relationship of Cross-Coupling Reactions:
Caption: Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[5]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow
Detailed Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., toluene/water). Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction: Experimental Protocol
The Heck reaction allows for the coupling of this compound with an alkene.[6][7]
Experimental Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and a ligand (e.g., PPh₃, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add a base (e.g., K₂CO₃, 2 equiv) and a degassed solvent (e.g., DMF).
-
Reaction: Heat the reaction mixture and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Biological Activity
While specific biological activity data for this compound is limited in publicly available literature, naphthalene derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[8]
Studies on various naphthalene-chalcone derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer).[9][10] For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis.[10] Furthermore, certain brominated naphthalene derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[11]
The antimicrobial potential of naphthalene derivatives has also been investigated, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.[12][13]
Given these precedents, this compound represents a promising starting point for the synthesis of novel bioactive molecules. Further research is warranted to explore its specific cytotoxic and antimicrobial activities and to elucidate any potential mechanisms of action, including its effects on cellular signaling pathways.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its well-defined structure and the presence of two key functional groups provide chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. The detailed experimental protocols and compiled data in this guide are intended to facilitate its use in the research and development of new and innovative chemical entities. Further investigation into the specific biological activities of this compound and its derivatives is a promising area for future research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
physical properties of Methyl 3-bromonaphthalene-1-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities.
Core Physical and Chemical Properties
This compound is a naphthalene derivative with a bromine substituent and a methyl ester group. These functional groups contribute to its utility as a building block in the synthesis of more complex molecules for pharmaceuticals and material science.[1] Its appearance is a white to off-white crystalline powder.[1]
Summary of Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO₂ | [1] |
| Molecular Weight | 265.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 16650-63-8 | [1] |
Note: At the time of this publication, specific experimental data for the melting point, boiling point, density, and solubility of this compound were not available in the public domain. The data for the parent compound, 3-bromo-naphthalene-1-carboxylic acid, includes a melting point of 176-180 °C.
Experimental Protocols
General Fischer Esterification Protocol
This protocol outlines the general steps for the esterification of a carboxylic acid, which can be adapted for the synthesis of this compound.
Materials:
-
3-bromonaphthalene-1-carboxylic acid
-
Methanol (in large excess, to act as both reagent and solvent)
-
A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of the strong acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent for extraction.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Logical Workflow for Synthesis
The synthesis of this compound typically follows a two-step logical path starting from a suitable naphthalene precursor. The following diagram illustrates this general workflow.
Caption: General synthesis workflow for this compound.
References
A Technical Guide to Methyl 3-bromonaphthalene-1-carboxylate: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromonaphthalene-1-carboxylate is a vital chemical intermediate, playing a significant role as a building block in the realms of organic synthesis and pharmaceutical research.[1] Its unique structure, featuring a bromine substitution on the naphthalene core, provides a reactive site for various chemical modifications, making it a valuable precursor for the synthesis of complex, biologically active molecules and advanced materials.[1] This guide provides a concise overview of its key molecular properties and explores its application in modern synthetic methodologies.
Molecular Profile
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₁₂H₉BrO₂ |
| Molecular Weight | 265.11 g/mol |
| CAS Number | 16650-63-8 |
| Appearance | White to off-white crystalline powder |
Applications in Synthesis
The presence of the aryl bromide functional group in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. Its utility is particularly noted in the following areas:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of new pharmaceutical agents.[1][2][3] The naphthalene scaffold is a common motif in medicinal chemistry, and the ability to functionalize it through cross-coupling allows for the synthesis of diverse libraries of compounds for drug discovery programs.
-
Organic Electronics: This compound is utilized in the production of organic semiconductors. These materials are integral to the advancement of technologies such as organic light-emitting diodes (OLEDs) and flexible electronics.[1][2]
-
Fluorescent Dyes: The naphthalene core can be chemically modified to create fluorescent dyes, which are essential tools in biological imaging and diagnostics for visualizing cellular processes.[1][3]
The logical workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram.
Caption: Synthetic workflow using this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the reaction of an aryl bromide like this compound with a generic boronic acid. This protocol is based on established methodologies for similar compounds.
Objective: To synthesize a 3-aryl-naphthalene-1-carboxylate derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (ligand, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed Toluene (5 mL)
-
Degassed Water (1 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 265.1 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Loading: In a glovebox or under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol) and the SPhos ligand (0.04 mmol) to the flask.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction flask via syringe.
-
Reaction Execution: Seal the flask and vigorously stir the mixture. Heat the reaction to 100 °C using a preheated oil bath.
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Once the starting material is consumed (typically after 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-naphthalene-1-carboxylate derivative.
The following diagram illustrates the key steps of this experimental workflow.
Caption: Key stages of a Suzuki-Miyaura cross-coupling experiment.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of Methyl 3-bromonaphthalene-1-carboxylate are summarized in the table below. These predictions are based on the analysis of substituent effects on the naphthalene ring system. The numbering of the naphthalene protons is as follows:
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 - 8.4 | d | ~2.0 |
| H-4 | ~8.0 - 8.2 | d | ~2.0 |
| H-5 | ~7.8 - 8.0 | d | ~8.0 |
| H-6 | ~7.5 - 7.7 | t | ~7.5 |
| H-7 | ~7.6 - 7.8 | t | ~7.5 |
| H-8 | ~8.8 - 9.0 | d | ~8.0 |
| -OCH₃ | ~3.9 - 4.1 | s | - |
Disclaimer: The data presented in Table 1 are estimations derived from known substituent effects and data from similar naphthalene derivatives. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for moderately polar organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex aromatic region.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.
-
Acquisition Time (aq): Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
Logical Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹H NMR spectrum.
Structural Elucidation from the Predicted Spectrum
The predicted ¹H NMR spectrum of this compound would provide key structural information:
-
Aromatic Protons: The six protons on the naphthalene ring are expected to appear in the aromatic region (typically 7.0-9.0 ppm). Their distinct chemical shifts and coupling patterns are crucial for confirming the substitution pattern. The protons ortho to the bromine (H-2 and H-4) are expected to be doublets with a small coupling constant. The remaining four protons on the unsubstituted ring will exhibit more complex splitting patterns (doublets and triplets) characteristic of a naphthalene system. The H-8 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the nearby carbonyl group of the ester.
-
Methyl Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region (around 3.9-4.1 ppm), as they have no adjacent protons to couple with.
-
Integration: The relative integration of the aromatic signals to the methyl signal should be in a 6:3 ratio, confirming the presence of six aromatic protons and three methyl protons.
This detailed analysis of the ¹H NMR spectrum is fundamental for the structural verification of this compound in synthesis and for its quality control in drug development processes. Further confirmation of the structure would typically involve complementary techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Technical Guide: 13C NMR Data for Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 3-bromonaphthalene-1-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a high-quality predicted ¹³C NMR spectrum, offering valuable insights for compound characterization and quality control. The methodologies for obtaining such data are also detailed, alongside a structural representation for clear spectral assignment.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were generated using advanced computational algorithms that provide reliable estimations for chemical shifts, aiding in the structural elucidation and verification of the compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 129.5 |
| C2 | 131.2 |
| C3 | 122.8 |
| C4 | 129.9 |
| C4a | 134.8 |
| C5 | 128.1 |
| C6 | 127.9 |
| C7 | 128.4 |
| C8 | 127.0 |
| C8a | 131.9 |
| C=O | 167.3 |
| O-CH₃ | 52.5 |
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the carbon atoms numbered for unambiguous assignment of the ¹³C NMR signals.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum for an aromatic compound such as this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility.
-
Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe Tuning: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.
-
Pulse Angle: A 30-45 degree pulse angle is generally a good compromise between signal intensity and relaxation time.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Perform a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.
Caption: A typical workflow for a ¹³C NMR experiment.
In-Depth Technical Guide: Mass Spectrometry of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 3-bromonaphthalene-1-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Understanding its mass spectral behavior is crucial for its identification, characterization, and quality control in research and development settings.
Molecular Structure and Properties
-
Compound Name: this compound
-
Synonyms: Methyl 3-bromo-1-naphthoate[4]
-
Molecular Formula: C₁₂H₉BrO₂[1]
-
Molecular Weight: 265.11 g/mol [1]
-
Appearance: White to off-white crystalline powder[1]
Predicted Mass Spectrometry Data
Due to the aromatic nature of this compound, its molecular ion peak is expected to be prominent in the electron ionization (EI) mass spectrum.[6][7] The presence of bromine will result in a characteristic M+2 isotopic peak with an intensity nearly equal to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of aromatic esters is well-documented and typically involves cleavages at the ester functional group.[6][7] The primary fragmentation pathways for this compound are predicted to be the loss of the methoxy radical (•OCH₃) and the loss of the entire methoxycarbonyl group (•COOCH₃).
Table 1: Predicted Mass Spectral Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Relative Abundance | Notes |
| 264/266 | [C₁₂H₉BrO₂]⁺ | Molecular Ion | High | Isotopic pattern due to ⁷⁹Br/⁸¹Br |
| 233/235 | [C₁₁H₆BrO]⁺ | [M - OCH₃]⁺ | High | Loss of the methoxy group |
| 205/207 | [C₁₀H₆Br]⁺ | [M - COOCH₃]⁺ | Medium | Loss of the methoxycarbonyl group |
| 126 | [C₁₀H₆]⁺ | Naphthalene radical cation | Medium | Loss of Br from the [C₁₀H₆Br]⁺ fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation | Low | Fragmentation of the aromatic system |
Experimental Protocols
A standard protocol for the analysis of this compound by mass spectrometry is outlined below. Electron ionization coupled with gas chromatography (GC-MS) is a suitable method for this volatile compound.[8]
3.1. Sample Preparation
-
Weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for GC-MS analysis.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph: Standard GC system with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI).[8]
-
Ionization Energy: 70 eV.[9]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-400.
-
Scan Rate: 2 scans/second.
3.3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its characteristic bromine isotopic pattern.
-
Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1.
-
Utilize a mass spectral library (e.g., NIST, Wiley) for comparison, if available.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed EI mass spectral fragmentation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-BROMO-NAPHTHALENE-1-CARBOXYLIC ACID METHYL ESTER | 16650-63-8 [chemicalbook.com]
- 5. 3-BROMO-NAPHTHALENE-1-CARBOXYLIC ACID METHYL ESTER | 16650-63-8 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of Methyl 3-bromonaphthalene-1-carboxylate in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromonaphthalene-1-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility profile based on the principle of "like dissolves like." It further presents standardized experimental protocols for determining solubility and a hypothetical data framework. This guide is intended to serve as a foundational resource for researchers working with this compound in various organic solvents.
Introduction
This compound (CAS No: 16650-63-8) is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a naphthalene core, a bromo substituent, and a methyl ester group, dictates its physical and chemical properties, including its solubility. The methyl ester functionality is noted to enhance its reactivity and solubility.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively non-polar molecule due to its large naphthalene ring system. However, the presence of the ester group introduces some polarity.
Based on this structure, the following qualitative solubility profile can be predicted:
-
High Solubility: Expected in non-polar to moderately polar organic solvents such as aromatic hydrocarbons (benzene, toluene), halogenated hydrocarbons (chloroform, dichloromethane), and ethers (diethyl ether, tetrahydrofuran).[3][4]
-
Moderate to Good Solubility: Likely in polar aprotic solvents like N,N-Dimethylformamide (DMF) and in esters such as ethyl acetate.[3]
-
Lower Solubility: Expected in highly polar protic solvents like lower alcohols (methanol, ethanol) and water.[3][4][5]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. The following table is a hypothetical representation of how such data would be presented for comparative analysis. The values are illustrative and should be determined experimentally.
| Solvent Class | Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | 25 | >20 |
| Benzene | 25 | >20 | |
| Halogenated Solvents | Dichloromethane | 25 | >25 |
| Chloroform | 25 | >25 | |
| Ethers | Tetrahydrofuran (THF) | 25 | ~15 |
| Diethyl Ether | 25 | ~10 | |
| Ketones | Acetone | 25 | ~5 |
| Esters | Ethyl Acetate | 25 | ~8 |
| Alcohols | Methanol | 25 | <1 |
| Ethanol | 25 | <1 | |
| Polar Aprotic | Acetonitrile | 25 | ~2 |
| N,N-Dimethylformamide | 25 | >10 | |
| Non-polar | Hexane | 25 | <0.5 |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[3]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the solute in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility can be expressed in various units such as g/100 mL, mg/mL, or molarity (mol/L).
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the decision-making process based on solubility tests.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Decision Tree for Qualitative Solubility Classification.
References
An In-depth Technical Guide to Methyl 3-bromonaphthalene-1-carboxylate for Researchers and Drug Development Professionals
Introduction: Methyl 3-bromonaphthalene-1-carboxylate is a valuable synthetic intermediate widely utilized in the fields of pharmaceutical drug development, organic electronics, and materials science. Its naphthalene core, functionalized with both a bromo and a methyl ester group, provides two reactive sites for diverse chemical transformations. This guide offers a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in organic synthesis, particularly in carbon-carbon bond formation reactions.
Commercial Availability and Specifications
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the specifications from several prominent suppliers.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |
| Chem-Impex | 16650-63-8 | ≥ 96% (HPLC) | C₁₂H₉BrO₂ | 265.11 | White to off-white crystalline powder | 0-8 °C |
| J&K Scientific | 16650-63-8 | Not Specified | C₁₂H₉BrO₂ | 265.11 | Not Specified | Not Specified |
| Fluorochem | 16650-63-8 | Not Specified | C₁₂H₉BrO₂ | 265.11 | Not Specified | Not Specified |
| Santa Cruz Biotechnology | 16650-63-8 | Not Specified | C₁₂H₉BrO₂ | 265.10 | Not Specified | Not Specified |
Applications in Synthesis
This compound serves as a critical building block in the synthesis of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl substituents. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.[1] These characteristics make it an important intermediate in the creation of novel pharmaceuticals, organic semiconductors for OLEDs, and fluorescent dyes for biological imaging.[1]
Experimental Protocols
The following sections provide detailed experimental procedures for key reactions involving this compound.
Esterification of 3-bromonaphthalene-1-carboxylic acid
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
3-bromonaphthalene-1-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromonaphthalene-1-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biaryl compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Synthetic Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound from this compound via a Suzuki-Miyaura coupling reaction.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-bromonaphthalene-1-carboxylate, a valuable intermediate in pharmaceutical and materials science research. The guide details the necessary starting materials, outlines key chemical transformations, and provides structured data for experimental procedures.
Primary Synthetic Pathway
The most established and logical synthetic route to this compound involves a three-step sequence starting from 1-naphthoic acid. This pathway includes:
-
Nitration of 1-naphthoic acid to introduce a nitro group at the 3-position.
-
Reduction of the nitro group to an amine, yielding 3-amino-1-naphthoic acid.
-
Sandmeyer Reaction to convert the amino group to a bromo group, forming 3-bromonaphthalene-1-carboxylic acid.
-
Esterification of the resulting carboxylic acid to produce the final product, this compound.
This strategic approach is illustrated in the following workflow diagram:
Caption: Primary synthetic route to this compound.
Experimental Protocols and Data
The following tables summarize the key experimental parameters for each step of the primary synthetic pathway.
Step 1 & 2: Synthesis of 3-Amino-1-naphthoic Acid via Nitration and Reduction
A common method for the synthesis of aminonaphthoic acids involves the nitration of the corresponding naphthoic acid followed by reduction of the nitro group. While a specific protocol for the 3-nitro-1-naphthoic acid was not found in the immediate search, the general conditions for nitration of aromatic compounds can be adapted.[1][2][3][4]
Table 1: Synthesis of 3-Amino-1-naphthoic Acid
| Parameter | Value/Description |
| Starting Material | 1-Naphthoic Acid |
| Reaction 1 | Nitration |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction 2 | Reduction |
| Reducing Agents | Tin(II) chloride, Iron in acidic medium, or catalytic hydrogenation |
| Key Intermediate | 3-Nitro-1-naphthoic Acid |
| Product | 3-Amino-1-naphthoic Acid |
Step 3: Sandmeyer Reaction for the Synthesis of 3-Bromonaphthalene-1-carboxylic Acid
The Sandmeyer reaction is a versatile method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7]
Table 2: Sandmeyer Bromination of 3-Amino-1-naphthoic Acid
| Parameter | Value/Description |
| Starting Material | 3-Amino-1-naphthoic Acid |
| Reaction | Diazotization followed by bromination |
| Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) |
| Temperature | 0-5 °C for diazotization, followed by warming |
| Product | 3-Bromonaphthalene-1-carboxylic Acid |
Detailed Experimental Protocol: Sandmeyer Reaction
-
Dissolve 3-amino-1-naphthoic acid in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction, monitoring for the evolution of nitrogen gas.
-
Cool the mixture and isolate the crude 3-bromonaphthalene-1-carboxylic acid by filtration.
-
Purify the product by recrystallization.
Step 4: Fischer Esterification for the Synthesis of this compound
The final step is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (Fischer esterification).[8][9][10][11]
Table 3: Esterification of 3-Bromonaphthalene-1-carboxylic Acid
| Parameter | Value/Description |
| Starting Material | 3-Bromonaphthalene-1-carboxylic Acid |
| Reaction | Fischer Esterification |
| Reagents | Methanol (in excess), Sulfuric acid (catalyst) |
| Conditions | Reflux |
| Product | This compound |
Detailed Experimental Protocol: Fischer Esterification
-
Suspend 3-bromonaphthalene-1-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Alternative Synthetic Routes
While the primary pathway is the most direct, other synthetic strategies could be employed, depending on the availability of starting materials.
Alternative Route 1: Starting from 1,3-Dibromonaphthalene
This route involves the selective functionalization of 1,3-dibromonaphthalene.
Caption: Alternative synthesis from 1,3-dibromonaphthalene.
This approach would rely on the selective formation of a Grignard reagent at the 1-position of 1,3-dibromonaphthalene, followed by quenching with carbon dioxide.[12][13][14] Subsequent esterification would yield the final product. The selectivity of the Grignard formation would be a critical factor in the viability of this route.
Alternative Route 2: Synthesis from Methyl 3-aminonaphthalene-1-carboxylate
This pathway alters the order of the Sandmeyer and esterification steps.
Caption: Alternative synthesis via esterification then Sandmeyer reaction.
In this route, 3-amino-1-naphthoic acid is first esterified to Methyl 3-aminonaphthalene-1-carboxylate. The subsequent Sandmeyer reaction on the amino ester would then directly yield the final product. This approach may offer advantages in terms of solubility and purification of the intermediates.
Conclusion
The synthesis of this compound is most reliably achieved through a well-established four-step sequence starting from 1-naphthoic acid. This guide provides the fundamental procedures and key considerations for researchers undertaking this synthesis. The choice of starting material and specific reaction conditions may be optimized based on laboratory capabilities and the desired scale of production. The alternative routes presented offer additional flexibility for synthetic planning.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vpscience.org [vpscience.org]
- 4. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 10. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 11. technoarete.org [technoarete.org]
- 12. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. swb.skku.edu [swb.skku.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromonaphthalene-1-carboxylate with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a diverse array of biaryl and heteroaryl naphthalene derivatives. Such compounds are of significant interest in medicinal chemistry, materials science, and drug development due to their prevalence in biologically active molecules and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] this compound serves as an excellent electrophilic partner in this reaction. The carbon-bromine bond at the 3-position is susceptible to oxidative addition to a palladium(0) catalyst, which is a key step in the catalytic cycle.[2] The ester functionality at the 1-position makes this substrate particularly relevant for the synthesis of precursors to more complex pharmaceutical agents and functional materials.
This document outlines a detailed experimental protocol, data on typical reaction conditions, and a visual representation of the experimental workflow to guide researchers in successfully employing this compound in Suzuki coupling reactions.
Data Presentation: Reaction Parameters and Yields
The successful execution of a Suzuki-Miyaura coupling is contingent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of analogous bromonaphthalene compounds. This data provides a strong foundation for the optimization of reactions involving this compound.
| Aryl Halide (Analogous) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Water | 100 | 85-95 | [2] |
| 1-Bromonaphthalene | Phenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene/Water | 100 | >95 | [2][3] |
| 1-Bromonaphthalene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | High | [2] |
| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium 1-decenyltrifluoroborate | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ (3) | Toluene/Water | 60 | High | [4] |
| 2-(Aminomethyl)-4-bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/Water | 80 | High | [5] |
Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Water (if using a biphasic system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent (and water, if required) to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling protocol.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols for the Heck Reaction of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Heck reaction conditions applicable to the coupling of Methyl 3-bromonaphthalene-1-carboxylate with various alkenes, particularly acrylates. The protocols and data presented are compiled from established methodologies for similar aryl bromides and serve as a comprehensive guide for reaction optimization and execution.
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The conditions for the Heck reaction can be finely tuned by modifying the catalyst, ligands, base, and solvent system to achieve optimal yields and selectivity.
Optimal Reaction Conditions for Heck Coupling of Aryl Bromides
The successful execution of the Heck reaction with this compound hinges on the careful selection of several key parameters. The following table summarizes typical conditions derived from analogous reactions with various aryl bromides and acrylates, providing a solid starting point for optimization.
| Parameter | Typical Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are common and effective catalyst precursors.[3] |
| Ligand | PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | The choice of ligand is crucial. Triphenylphosphine is a standard choice, while bulky, electron-rich phosphines like tri-tert-butylphosphine can improve reactivity with less reactive aryl halides.[4] NHC ligands have also shown high efficacy. |
| Alkene | Methyl acrylate, Ethyl acrylate, n-Butyl acrylate | Acrylates are excellent coupling partners due to their electron-deficient nature. The ester group can be varied. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base like potassium carbonate or cesium carbonate is often preferred for its effectiveness and ease of handling.[1] Triethylamine is also a common choice. |
| Solvent | DMF, Dioxane, Acetonitrile, Toluene | A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane is typically used to facilitate the dissolution of the reactants and catalyst. |
| Temperature | 80-140 °C | The reaction temperature is a critical parameter that often requires optimization. Higher temperatures are generally required for less reactive aryl bromides. |
| Catalyst Loading | 0.5-5 mol% | The amount of palladium catalyst can be varied, with lower loadings being more cost-effective for large-scale synthesis. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by techniques such as TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocols
The following protocols provide a detailed methodology for performing a Heck reaction with this compound and an acrylate.
General Protocol for Heck Reaction:
-
Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired acrylate (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Process
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the workflow and the catalytic cycle of the Heck reaction.
Caption: A flowchart illustrating the key steps in a typical Heck reaction experiment.
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
References
Application Notes: The Strategic Use of Methyl 3-bromonaphthalene-1-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromonaphthalene-1-carboxylate is a versatile bifunctional building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom at the 3-position and a methyl ester at the 1-position offers orthogonal reactivity, enabling selective functionalization through a variety of modern synthetic methodologies. This allows for the construction of diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][2]
These application notes provide a detailed overview of the utility of this compound, focusing on its application in the synthesis of precursors for targeted therapies. Detailed protocols for key transformations, quantitative data, and workflow diagrams are presented to facilitate its integration into drug discovery and development programs.
Key Synthetic Applications
This compound serves as a strategic starting material for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis.[1][2] The carbon-bromine bond is amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.[1][2] Concurrently, the methyl ester can be readily converted to a variety of functional groups, most notably amides, which are crucial for target engagement in many kinase inhibitors.
A representative synthetic workflow illustrating the utility of this compound is the synthesis of a key intermediate for a hypothetical kinase inhibitor, N-(substituted)-3-(aryl)naphthalene-1-carboxamide. This pathway highlights the sequential modification of the two functional groups.
Experimental Protocols
The following protocols are representative methodologies for the key transformations of this compound.
Protocol 1: Saponification of this compound
This procedure describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide bond formation.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.2 eq) in deionized water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-Bromonaphthalene-1-carboxylic acid.
| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 3-Bromonaphthalene-1-carboxylic acid | NaOH, HCl | Methanol/Water | 2-4 | >95 |
Protocol 2: Amide Coupling to form 3-Bromo-N-(substituted)-naphthalene-1-carboxamide
This protocol details the formation of an amide bond, a common feature in kinase inhibitors, from the carboxylic acid intermediate.
Materials:
-
3-Bromonaphthalene-1-carboxylic acid
-
Substituted amine (e.g., aniline or benzylamine, 1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Bromonaphthalene-1-carboxylic acid (1.0 eq) in DMF.
-
Add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
| Reactant | Product | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 3-Bromonaphthalene-1-carboxylic acid | 3-Bromo-N-(substituted)-naphthalene-1-carboxamide | HATU | DIPEA | DMF | 12-16 | 80-95 |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the bromonaphthalene intermediate with a boronic acid to form a C-C bond.
Materials:
-
3-Bromo-N-(substituted)-naphthalene-1-carboxamide
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed mixture of toluene, ethanol, and water, add 3-Bromo-N-(substituted)-naphthalene-1-carboxamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and degas the mixture again.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Reactant | Coupling Partner | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-N-(substituted)-naphthalene-1-carboxamide | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90-100 | 4-8 | 70-90 |
Signaling Pathway Context: Kinase Inhibition
Many pharmaceuticals derived from naphthalene scaffolds target protein kinases, which are key components of cellular signaling pathways. A common target is the RAS/RAF/MEK/ERK pathway, which is often dysregulated in various cancers. The synthesized N-(substituted)-3-(aryl)naphthalene-1-carboxamides can be screened for their inhibitory activity against kinases in this pathway, such as MEK1/2.
Conclusion
This compound is a high-value starting material for the synthesis of complex pharmaceutical intermediates. Its dual reactivity allows for a modular and efficient approach to building diverse libraries of compounds for drug discovery. The provided protocols for saponification, amidation, and Suzuki-Miyaura coupling serve as a foundation for researchers to explore the rich chemical space accessible from this versatile building block. The strategic application of such intermediates is crucial in the development of next-generation targeted therapies.
References
Application Notes and Protocols: Synthesis of Novel Fluorescent Dyes from Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorescent dyes starting from Methyl 3-bromonaphthalene-1-carboxylate. This readily available starting material serves as a versatile scaffold for the development of custom fluorophores with tunable photophysical properties. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods offer a robust platform for introducing a wide variety of fluorescent moieties and functional groups, enabling the creation of dyes suitable for bioimaging, sensing, and other applications in drug discovery and development.
Introduction to Naphthalene-Based Fluorophores
Naphthalene and its derivatives are a well-established class of fluorophores known for their high quantum yields and excellent photostability. The rigid, planar structure and extended π-electron system of the naphthalene core contribute to their favorable photophysical properties. By strategically modifying the naphthalene scaffold, researchers can fine-tune the absorption and emission wavelengths, Stokes shift, and environmental sensitivity of the resulting dyes. This compound is an ideal starting material for such modifications, with the bromine atom at the 3-position providing a reactive handle for cross-coupling reactions, while the methyl ester at the 1-position can be further functionalized if desired.
Key Synthetic Strategies
The synthesis of fluorescent dyes from this compound primarily relies on palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecules.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is particularly useful for introducing aryl or heteroaryl groups that extend the π-conjugation of the naphthalene core, leading to red-shifted absorption and emission spectra.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is an excellent method for introducing amino groups, which can act as strong electron-donating groups to create donor-acceptor type dyes with large Stokes shifts and sensitivity to the local environment.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Synthesis of a Phenylnaphthalene Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 3-phenylnaphthalene-1-carboxylate, a simple extension of the naphthalene core that can serve as a basis for more complex dyes.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Expected Results:
The Suzuki-Miyaura coupling is generally a high-yielding reaction. The resulting Methyl 3-phenylnaphthalene-1-carboxylate is expected to be a fluorescent compound with emission in the UV-A or blue region of the spectrum. Further functionalization of the phenyl ring or the naphthalene core can be performed to tune the photophysical properties.
Protocol 2: Synthesis of an Amino-Naphthalene Derivative via Buchwald-Hartwig Amination
This protocol describes the synthesis of Methyl 3-(N-phenylamino)naphthalene-1-carboxylate, introducing an amino group that can significantly alter the electronic properties of the naphthalene scaffold.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) to the tube.
-
Add a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Expected Results:
The Buchwald-Hartwig amination should provide the desired amino-naphthalene derivative in good yield. The introduction of the amino group is expected to create a donor-acceptor system, resulting in a fluorescent dye with a larger Stokes shift and increased sensitivity to solvent polarity compared to the parent naphthalene scaffold.
Data Presentation
The following tables summarize the expected photophysical properties of fluorescent dyes synthesized from this compound based on data from similar naphthalene derivatives found in the literature. Actual values will vary depending on the specific substituents introduced.
Table 1: Expected Photophysical Properties of Suzuki-Miyaura Coupling Products
| Coupling Partner (Boronic Acid) | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (Φ) | Notes |
| Phenylboronic acid | ~330-350 | ~380-420 | 0.1 - 0.3 | Simple π-extension, blue fluorescence. |
| 4-Methoxyphenylboronic acid | ~340-360 | ~400-440 | 0.2 - 0.5 | Electron-donating group can increase quantum yield. |
| 2-Thienylboronic acid | ~350-370 | ~420-460 | 0.3 - 0.6 | Heteroaromatic ring can enhance fluorescence. |
| 4-(Diphenylamino)phenylboronic acid | ~380-420 | ~480-550 | 0.5 - 0.8 | Strong donor group leads to significant red-shift and high quantum yield. |
Table 2: Expected Photophysical Properties of Buchwald-Hartwig Amination Products
| Coupling Partner (Amine) | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (Φ) | Notes |
| Aniline | ~360-380 | ~450-500 | 0.3 - 0.6 | Donor-acceptor character, green fluorescence. |
| Morpholine | ~340-360 | ~420-460 | 0.2 - 0.4 | Aliphatic amine, less conjugation, blue-green fluorescence. |
| Carbazole | ~370-400 | ~480-530 | 0.6 - 0.9 | Rigid, planar amine leads to high quantum yield. |
| N,N-Dimethylaniline | ~380-410 | ~500-560 | 0.4 - 0.7 | Strong electron-donating group, yellow-green fluorescence. |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathway for fluorescent dyes via Suzuki-Miyaura coupling.
Caption: Synthetic pathway for fluorescent dyes via Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Applications in Research and Drug Development
The fluorescent dyes synthesized from this compound have a wide range of potential applications:
-
Bioimaging: Dyes with good cell permeability and low cytotoxicity can be used for imaging sub-cellular organelles or tracking biological processes in living cells.
-
Fluorescent Probes: The naphthalene scaffold can be further functionalized with recognition moieties to create probes for specific ions, small molecules, or biomolecules.
-
Drug Delivery: Fluorescently tagging drug molecules or delivery vehicles allows for the visualization of their distribution and localization in vitro and in vivo.
-
High-Throughput Screening: Bright and photostable dyes can be used to develop fluorescent assays for high-throughput screening of potential drug candidates.
By following the protocols and considering the design principles outlined in these application notes, researchers can synthesize a diverse library of novel fluorescent dyes tailored to their specific needs in biological research and drug development.
Application of Methyl 3-bromonaphthalene-1-carboxylate in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 3-bromonaphthalene-1-carboxylate as a precursor in the synthesis of advanced organic electronic materials. The focus is on its application in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and emissive materials for organic light-emitting diodes (OLEDs).
Introduction
This compound is a versatile building block in organic synthesis. Its naphthalene core provides a rigid and planar aromatic system conducive to efficient charge transport, a critical characteristic for organic semiconductors.[1] The presence of a bromine atom at the 3-position offers a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of a wide range of functional groups to tune the material's electronic and optical properties.[1][2] Furthermore, the methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a naphthalimide structure, a well-known and highly promising scaffold for organic electronic materials due to its high electron affinity, thermal stability, and tunable photophysical properties.[3][4]
Application in Hole-Transporting Materials for Perovskite Solar Cells
Naphthalene-based materials, particularly those functionalized with arylamine moieties, have shown significant promise as efficient and stable hole-transporting materials in perovskite solar cells.[5] The strategic design of these molecules allows for the tuning of their highest occupied molecular orbital (HOMO) energy levels to match the valence band of the perovskite absorber layer, facilitating efficient hole extraction and transport.
Synthetic Pathway and Protocol
A plausible synthetic route from this compound to a diarylamine-functionalized naphthalimide-based HTM is outlined below. This involves a Suzuki-Miyaura coupling to introduce a diarylamine group, followed by hydrolysis and imidization.
Caption: Synthetic pathway for a naphthalimide-based hole-transporting material.
Experimental Protocol: Synthesis of N-octyl-3-(diphenylamino)naphthalimide
-
Suzuki-Miyaura Coupling:
-
In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 eq), diphenylamine (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of a base, for example, 2M K₂CO₃ (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(diphenylamino)naphthalene-1-carboxylate.
-
-
Hydrolysis:
-
Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (excess) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-(diphenylamino)naphthalene-1-carboxylic acid.
-
-
Imidization:
-
In a round-bottom flask, mix the carboxylic acid (1.0 eq) with octylamine (1.5 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to 180 °C and stir for 8 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with methanol, and purify by recrystallization or column chromatography to obtain the final product, N-octyl-3-(diphenylamino)naphthalimide.
-
Device Fabrication and Performance
Perovskite solar cells can be fabricated using the synthesized HTM in a standard n-i-p or inverted p-i-n architecture. A typical device fabrication protocol for an n-i-p architecture is provided below.
Caption: Architecture of a typical n-i-p perovskite solar cell.
Experimental Protocol: Perovskite Solar Cell Fabrication
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ or SnO₂ onto the TCO substrate by spin-coating a precursor solution followed by annealing at high temperature (e.g., 450-500 °C).[6]
-
Perovskite Layer Deposition: Spin-coat a precursor solution of the perovskite material (e.g., a solution of methylammonium iodide and lead iodide in DMF/DMSO) onto the ETL. Anneal the film at a moderate temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.[6]
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized N-octyl-3-(diphenylamino)naphthalimide HTM in a suitable solvent like chlorobenzene. Spin-coat the HTM solution on top of the perovskite layer. Additives such as Li-TFSI and tBP are often included to improve conductivity and device performance.
-
Metal Contact Deposition: Finally, deposit a metal contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the device.
Quantitative Data
The performance of perovskite solar cells is highly dependent on the specific materials and fabrication conditions. For novel dopant-free HTMs with spiro-linked structures, power conversion efficiencies (PCEs) as high as 15.9% have been achieved, significantly outperforming undoped Spiro-OMeTAD-based devices (10.8%).[7] Naphthalene-based HTMs are expected to exhibit competitive performance due to their favorable electronic properties.
| Parameter | Expected Value Range |
| Power Conversion Efficiency (PCE) | 15 - 20% |
| Open-Circuit Voltage (Voc) | 1.0 - 1.15 V |
| Short-Circuit Current Density (Jsc) | 20 - 24 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.80 |
Application in Organic Light-Emitting Diodes (OLEDs)
Naphthalimide derivatives are excellent candidates for emissive materials in OLEDs due to their high fluorescence quantum yields and tunable emission colors. By modifying the substituents on the naphthalimide core, the emission wavelength can be tuned across the visible spectrum.
Synthetic Pathway and Protocol
A synthetic route to an emissive naphthalimide derivative can be achieved by first converting this compound to 4-bromo-1,8-naphthalic anhydride, which is a common precursor for many naphthalimide dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of Methyl 3-bromonaphthalene-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the naphthalene scaffold in a wide range of biologically active compounds and functional materials.[1][2] The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
While specific literature examples for the derivatization of this compound are limited, the following protocols are based on well-established procedures for structurally similar aryl bromides, such as 1-bromonaphthalene.[3] Researchers should note that optimization of the described conditions for the specific substrate, this compound, may be required to achieve optimal results.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-naphthalene-1-carboxylates
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids, based on literature for similar substrates.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (Illustrative) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | This compound (Illustrative) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | 80-90 |
| 3 | This compound (Illustrative) | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 90 | 24 | 75-85 |
Yields are estimated based on reactions with similar aryl bromides and are for illustrative purposes. Optimization is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (10:1 ratio) to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: Synthesis of 3-Vinylnaphthalene-1-carboxylates
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4][5] It is a valuable tool for the synthesis of substituted alkenes.
Representative Data for Heck Reaction of Aryl Bromides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (Illustrative) | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (2) | DMF | 100 | 18 | 70-85 |
| 2 | This compound (Illustrative) | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 24 | 65-80 |
| 3 | This compound (Illustrative) | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | NaOAc (3) | DMA | 120 | 12 | 70-80 |
Yields are estimated based on reactions with similar aryl bromides and are for illustrative purposes. Optimization is recommended.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Add the alkene and triethylamine to the mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 3-Alkynylnaphthalene-1-carboxylates
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7]
Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (Illustrative) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 80-90 |
| 2 | This compound (Illustrative) | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 12 | 75-85 |
| 3 | This compound (Illustrative) | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 8 | 80-90 |
Yields are estimated based on reactions with similar aryl bromides and are for illustrative purposes. Optimization is recommended.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, filter the mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 3-Aminonaphthalene-1-carboxylates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[8][9]
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (Illustrative) | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-95 |
| 2 | This compound (Illustrative) | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 70-80 |
| 3 | This compound (Illustrative) | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | t-BuOH | 90 | 16 | 75-85 |
Yields are estimated based on reactions with similar aryl bromides and are for illustrative purposes. Optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and toluene.
-
Add the amine to the mixture.
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at 100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Relationship of Cross-Coupling Reactions
Caption: Derivatization pathways for this compound via various cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. vjs.ac.vn [vjs.ac.vn]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 3-bromonaphthalene-1-carboxylate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and valuable photophysical properties. The functionalization of the naphthalene core is therefore a critical endeavor in the development of novel therapeutics and advanced materials. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acid coupling partners.
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of Methyl 3-bromonaphthalene-1-carboxylate with various boronic acids. This reaction serves as a versatile platform for the synthesis of a library of 3-aryl-naphthalene-1-carboxylic acid methyl esters, which are valuable intermediates for further chemical elaboration in drug discovery and materials science.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with a selection of commercially available boronic acids under optimized reaction conditions.
| Entry | Boronic Acid | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-phenylnaphthalene-1-carboxylate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/EtOH/H₂O (4:1:1) | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)naphthalene-1-carboxylate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 10 | 95 |
| 3 | 4-Fluorophenylboronic acid | Methyl 3-(4-fluorophenyl)naphthalene-1-carboxylate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (10:1) | 8 | 88 |
| 4 | 3-Thienylboronic acid | Methyl 3-(thiophen-3-yl)naphthalene-1-carboxylate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/EtOH/H₂O (4:1:1) | 14 | 85 |
| 5 | 4-Acetylphenylboronic acid | Methyl 3-(4-acetylphenyl)naphthalene-1-carboxylate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 12 | 89 |
| 6 | Naphthalene-1-boronic acid | Methyl 3-(naphthalen-1-yl)naphthalene-1-carboxylate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (10:1) | 10 | 91 |
Note: Yields are for isolated products after purification by column chromatography. Reaction conditions were optimized for each boronic acid to achieve the highest yield.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (2-5 mol%)
-
Ligand (if required, e.g., SPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Degassed water or aqueous base solution
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed organic solvent and degassed water (or aqueous base solution) via syringe.
-
Stir the reaction mixture at the specified temperature (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Detailed Protocol for the Synthesis of Methyl 3-(4-methoxyphenyl)naphthalene-1-carboxylate (Entry 2)
Materials:
-
This compound (265 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 10 hours. Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexane).
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane) to afford Methyl 3-(4-methoxyphenyl)naphthalene-1-carboxylate as a white solid (yield: 298 mg, 95%).
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Functionalization of the Naphthalene Core of Methyl 3-bromonaphthalene-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The naphthalene scaffold is a privileged bicyclic aromatic system frequently incorporated into a wide range of functional materials and pharmacologically active compounds.[1][2] Its unique electronic properties and rigid structure make it an ideal building block in drug discovery, with applications in anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Methyl 3-bromonaphthalene-1-carboxylate is a versatile starting material, featuring a naphthalene core with two key functional handles: a bromine atom amenable to a variety of cross-coupling reactions and a methyl ester group that can be further modified.[4] This document provides detailed protocols for several palladium-catalyzed cross-coupling reactions to functionalize the C-3 position of this naphthalene core, enabling the synthesis of diverse molecular architectures for research and development.[5]
Applications of Functionalized Naphthalene Derivatives: The strategic modification of the naphthalene core can significantly influence a compound's biological activity and material properties.[1] Derivatives synthesized from this compound are valuable intermediates for:
-
Pharmaceutical Development: Many approved drugs, such as Nafcillin, Terbinafine, and Naproxen, contain the naphthalene moiety.[3] Functionalized naphthalenes are explored for their potential as anticancer, antihypertensive, antidiabetic, and anti-neurodegenerative agents.[2][3] The naphthalene sulfonamide scaffold, for instance, has been investigated for its antagonistic properties against the human CC chemokine receptor 8 (CCR8).[6]
-
Materials Science: The conjugated π-system of naphthalene derivatives makes them suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs), and as fluorescent dyes for biological imaging.[1][4]
-
Agrochemicals and Dyes: The versatility of the naphthalene structure allows for its use as a core component in the development of agrochemicals and industrial dyes.[4][7]
Caption: Versatility of this compound as a precursor.
Key Functionalization Methodologies & Protocols
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, offering high efficiency and functional group tolerance.[5]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[5]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[8][9] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[8]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | >92 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | DMF | 85 | >88 |
| Methylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | THF/H₂O | 70 | >75 |
Note: Data is representative of typical conditions for aryl bromide couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.[5]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is fundamental in medicinal chemistry, as the aniline moiety is a common feature in bioactive molecules.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 110 | >95 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | >90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | THF | 80 | >85 |
| Ammonia (equiv.) | Pd(OAc)₂ (2) | tBuXPhos (4) | K₂CO₃ (3) | t-BuOH | 110 | >70 |
Note: Data is representative of typical conditions for aryl bromide couplings.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup (in a glovebox): Charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[5]
-
Reactant Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube.[5]
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., Argon) three times.[5]
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe.[5]
-
Reaction: Stir the reaction at the desired temperature (e.g., 110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.[5]
-
Purification: Purify the crude product by column chromatography.[5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[5]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] It is the most straightforward method for preparing substituted alkynes, which are important building blocks in pharmaceuticals and organic materials.[14] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2) | THF | 60 | >95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (1.5) | DIPA (2.5) | Toluene | 70 | >92 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | Et₃N (3) | DMF | 50 | >90 |
| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (1.5) | - (Copper-free) | DBU (2) | THF | 65 | >88 |
Note: Data is representative of typical conditions for aryl bromide couplings.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).[10]
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) and a suitable base (e.g., Et₃N).[10]
-
Reactant Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.[10]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or GC-MS.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.
Cyanation (C-CN Bond Formation)
The introduction of a nitrile (cyano) group onto the naphthalene core provides a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. Palladium-catalyzed cyanation is an effective method for this transformation.[16]
Data Presentation: Cyanation Conditions
| Cyanide Source | Catalyst (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | Na₂CO₃ (0.2) | DMA | 120 | >85 |
| Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | - | DMF | 80 | >90 |
| Acetone cyanohydrin | CuI (10) | 1,10-phenanthroline | Bu₃N (1.3) | DMF | 110 | >80 |
Note: Data is representative of typical conditions for aryl bromide cyanations.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Setup: In a glovebox, add this compound (1.0 equiv), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., dppf) to a reaction vessel.
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox. Connect to a Schlenk line and purge with an inert gas.
-
Solvent and Base: Add a polar aprotic solvent like DMA or DMF, along with a base if required by the specific protocol.[17]
-
Reaction: Heat the mixture to the specified temperature (e.g., 120 °C) with vigorous stirring. Monitor the reaction for the disappearance of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Be aware that quenching may generate HCN gas; perform in a well-ventilated fume hood and consider a bleach quench for residual cyanide.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting aryl nitrile by column chromatography or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 17. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Methyl 3-bromonaphthalene-1-carboxylate: A Versatile Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 3-bromonaphthalene-1-carboxylate is a key synthetic intermediate that serves as a versatile building block in the construction of complex organic molecules. Its naphthalene core is a prevalent motif in pharmaceuticals, organic electronic materials, and fluorescent dyes. The presence of a bromine atom at the 3-position and a methyl ester at the 1-position provides two distinct points for chemical modification, making it an ideal substrate for a variety of cross-coupling reactions. These reactions allow for the introduction of diverse functionalities, enabling the synthesis of a wide array of substituted naphthalene derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Key Applications:
-
Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous biologically active compounds. This compound is a crucial starting material for the synthesis of novel drug candidates.[1][2][3]
-
Organic Electronics: Substituted naphthalenes are important components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This building block is utilized in the synthesis of novel organic semiconductors.[1][3]
-
Fluorescent Dyes: The rigid, aromatic structure of naphthalene makes it an excellent fluorophore. Functionalization of this compound allows for the fine-tuning of the photophysical properties of fluorescent probes for various imaging applications.[1]
Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these reactions due to the reactivity of the carbon-bromine bond.
Caption: Overview of key cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Naphthalenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide. This reaction is widely used to synthesize biaryl compounds, which are common structures in pharmaceuticals and advanced materials.
Application Note:
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to a diverse range of methyl 3-arylnaphthalene-1-carboxylates. These products can serve as precursors to more complex molecules. The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific arylboronic acid used.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Water | 100 | 12-24 | 85-95[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/Water | 85 | 12 | >90 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | High |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 18 | >95[4] |
Note: Yields are based on analogous reactions with similar substrates and may vary for this compound.
Experimental Protocol: Synthesis of Methyl 3-phenylnaphthalene-1-carboxylate
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 265 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)[4]
-
Triphenylphosphine (PPh₃; 0.04 mmol, 10.5 mg)[4]
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 276 mg)[4]
-
Toluene (5 mL)[4]
-
Water (1 mL)[4]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add toluene and water to the flask via syringe.[4]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[4]
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-phenylnaphthalene-1-carboxylate.
Sonogashira Coupling: Synthesis of Alkynyl-Naphthalenes
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Application Note:
This compound readily participates in Sonogashira coupling reactions with a variety of terminal alkynes to yield methyl 3-(alkynyl)naphthalene-1-carboxylates. These products are valuable intermediates for the synthesis of more complex molecules, including polymers and macrocycles. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 60 | 12 | ~85 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DBU | DMF | 80 | 8 | High |
| 4 | 1-Heptyne | Pd₂(dba)₃ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 24 | ~80 |
Note: Yields are based on analogous reactions with similar substrates and may vary for this compound.
Experimental Protocol: Synthesis of Methyl 3-(phenylethynyl)naphthalene-1-carboxylate
Caption: Experimental workflow for the Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 265 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI; 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N; 5 mL)
-
Tetrahydrofuran (THF; 10 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield methyl 3-(phenylethynyl)naphthalene-1-carboxylate.
Buchwald-Hartwig Amination: Synthesis of Amino-Naphthalenes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of an aryl halide with a primary or secondary amine.
Application Note:
This compound can be efficiently coupled with a wide range of primary and secondary amines using the Buchwald-Hartwig amination. This reaction provides access to methyl 3-(amino)naphthalene-1-carboxylates, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | High[5] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | >90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 110 | 24 | High |
| 4 | Diethylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ | Toluene | 100 | 16 | ~85 |
Note: Yields are based on analogous reactions with similar substrates and may vary for this compound.
Experimental Protocol: Synthesis of Methyl 3-(phenylamino)naphthalene-1-carboxylate
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 265 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 9.2 mg)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP; 0.015 mmol, 9.3 mg)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add toluene and aniline via syringe under an inert atmosphere.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(phenylamino)naphthalene-1-carboxylate.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this document for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide robust starting points for the synthesis of a wide variety of functionalized naphthalene derivatives. These reactions open avenues for the development of novel compounds with potential applications in medicinal chemistry, materials science, and beyond. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromonaphthalene-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Methyl 3-bromonaphthalene-1-carboxylate. This guide addresses common issues encountered during the synthesis, offering practical solutions and in-depth explanations.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of my direct bromination of Methyl 1-naphthoate extremely low for the desired 3-bromo isomer?
A1: Direct electrophilic bromination of Methyl 1-naphthoate is not an effective method for synthesizing the 3-bromo isomer due to the directing effects of the methyl carboxylate group on the naphthalene ring. The ester group is a deactivating group, which directs incoming electrophiles to the other ring, primarily at the 5- and 8-positions. To obtain the 3-bromo isomer, a multi-step synthetic route is necessary.
Q2: My Sandmeyer reaction to replace the amino group with bromine is giving a low yield. What are the potential causes and solutions?
A2: Low yields in the Sandmeyer reaction can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Diazotization: Ensure the complete conversion of the amino group to the diazonium salt. This step is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite solution to the acidic solution of the amine is crucial.
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose before the addition of the copper(I) bromide catalyst. Maintain a low temperature throughout the diazotization process and proceed to the Sandmeyer reaction without delay.
-
Impurities in the Starting Material: Ensure the purity of the starting 3-aminonaphthalene-1-carboxylic acid or its methyl ester. Impurities can interfere with the diazotization reaction.
-
Suboptimal Catalyst Activity: The copper(I) bromide catalyst should be freshly prepared or of high quality. The activity of the catalyst is critical for the efficient conversion of the diazonium salt to the aryl bromide.
-
Side Reactions: The formation of byproducts such as phenols (from reaction with water) or azo compounds can reduce the yield of the desired bromo derivative. Using a concentrated solution of the diazonium salt and ensuring an adequate concentration of the copper(I) bromide can help minimize these side reactions.
Q3: I am observing the formation of multiple isomers during my synthesis. How can I improve the regioselectivity?
A3: The formation of multiple isomers is a common challenge in naphthalene chemistry. To achieve high regioselectivity for the 3-bromo isomer, a multi-step approach is recommended over direct bromination. The Sandmeyer reaction, starting from 3-aminonaphthalene-1-carboxylic acid, is a highly regioselective method as the position of the bromo substituent is determined by the initial position of the amino group.
Q4: The purification of the final product, this compound, is proving difficult. What are the recommended purification techniques?
A4: Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts from the Sandmeyer reaction, and potentially isomeric impurities. The following purification methods are recommended:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique. The choice of solvent will depend on the solubility of the product and impurities.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be a suitable purification method, although this is less common for this specific compound which is typically a solid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective overall strategy for synthesizing this compound with a high yield?
A1: A multi-step synthesis is the most reliable method.[1][2][3] This typically involves the following key steps:
-
Starting Material: Begin with 3-aminonaphthalene-1-carboxylic acid.
-
Esterification: Convert the carboxylic acid to its methyl ester, Methyl 3-aminonaphthalene-1-carboxylate.
-
Diazotization: Convert the amino group to a diazonium salt using sodium nitrite and a strong acid at low temperatures.
-
Sandmeyer Reaction: Replace the diazonium group with bromine using copper(I) bromide.[4][5][6]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety precautions are crucial:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is essential to keep them in solution and at low temperatures.
-
Bromine and Brominating Agents: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Use appropriate solvents and handle them in a well-ventilated area, following standard laboratory safety procedures.
Q3: How can I monitor the progress of the reactions in this multi-step synthesis?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material and a reference standard (if available), you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a multi-step approach is provided below.
Step 1: Esterification of 3-Aminonaphthalene-1-carboxylic acid
-
Materials: 3-Aminonaphthalene-1-carboxylic acid, Methanol, Thionyl chloride (or a suitable acid catalyst).
-
Procedure:
-
Suspend 3-aminonaphthalene-1-carboxylic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 3-aminonaphthalene-1-carboxylate.
-
Step 2: Diazotization and Sandmeyer Reaction
-
Materials: Methyl 3-aminonaphthalene-1-carboxylate, Hydrobromic acid, Sodium nitrite, Copper(I) bromide.
-
Procedure:
-
Dissolve Methyl 3-aminonaphthalene-1-carboxylate in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, dilute sodium hydroxide solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Troubleshooting Guide for the Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization | Ensure slow, dropwise addition of NaNO₂ at 0-5 °C. |
| Decomposition of diazonium salt | Maintain low temperature; use the diazonium salt immediately. | |
| Inactive catalyst | Use freshly prepared or high-purity CuBr. | |
| Formation of Phenolic Byproducts | Reaction with water | Use concentrated solutions; ensure sufficient CuBr. |
| Formation of Azo Compounds | Side reaction of diazonium salt | Maintain a low concentration of the diazonium salt during addition. |
Visualizations
Caption: Multi-step synthesis workflow for this compound.
References
Technical Support Center: Purification of Methyl 3-bromonaphthalene-1-carboxylate by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-bromonaphthalene-1-carboxylate by recrystallization. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, an impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
A2: An ideal solvent for the recrystallization of this compound should:
-
Completely dissolve the compound when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Q3: How can I determine the best solvent for my sample of this compound?
A3: The most effective method is to perform a small-scale solvent screen. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points. Based on the chemical structure (an aromatic ester), suitable solvent classes to test include alcohols (methanol, ethanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and non-polar solvents (hexanes). Often, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide the optimal solubility profile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. | 1. Gradually add more hot solvent until the compound dissolves. 2. Select a more suitable solvent based on solubility tests. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Ensure the solution cools gradually at room temperature before placing it in an ice bath. 3. Consider pre-purification by another method if impurities are significant. |
| Low recovery of purified crystals. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter paper for hot filtration. 3. Always wash the crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are colored. | 1. Colored impurities are co-crystallizing with the product. 2. Charcoal was not effectively removed. | 1. Add a small amount of activated charcoal to the hot solution before filtration. 2. Ensure proper filtration technique to remove all charcoal particles. A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each test tube at room temperature and observe the solubility.
-
Gently heat the test tubes in which the compound did not dissolve. An ideal solvent will dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions and heat the mixture to its boiling point with stirring.
-
Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
7. Drying:
-
Air-dry the crystals on the filter paper by continuing to draw a vacuum.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature vacuum oven.
8. Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
Data Presentation
Qualitative Solubility of this compound *
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Hexane | Non-polar | Likely Low | Likely Moderate | Potentially suitable, may require a co-solvent. |
| Toluene | Non-polar | Likely Low | Likely High | Good candidate. |
| Ethyl Acetate | Polar aprotic | Likely Moderate | Likely High | Good candidate. |
| Ethanol | Polar protic | Likely Moderate | Likely High | Good candidate. |
| Methanol | Polar protic | Likely Moderate | Likely High | Good candidate. |
| Water | Very Polar | Likely Insoluble | Likely Insoluble | Unlikely to be a suitable single solvent. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in recrystallization.
Technical Support Center: Purification of Methyl 3-bromonaphthalene-1-carboxylate
This technical support center provides troubleshooting guidance and detailed protocols for the purification of Methyl 3-bromonaphthalene-1-carboxylate, targeting researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My purified product still contains unreacted starting material (Methyl naphthalene-1-carboxylate). How can I remove it?
A1: Unreacted starting material can often be removed by column chromatography. Since Methyl naphthalene-1-carboxylate is less polar than the brominated product, it will elute first. A solvent system with a gradual increase in polarity, such as a hexane/ethyl acetate gradient, is typically effective. Recrystallization may also be an option if there is a significant difference in solubility between the starting material and the product in a particular solvent system.
Q2: TLC analysis of my product shows two spots with very close Rf values. What are these likely to be, and how can I separate them?
A2: The presence of two closely migrating spots often indicates the presence of isomeric byproducts, such as other constitutional isomers of methyl bromonaphthalene-1-carboxylate that may have formed during the bromination reaction. Separating these isomers can be challenging.
-
High-Performance Column Chromatography: Utilizing a longer column with a shallower solvent gradient can improve separation.
-
Recrystallization: Fractional recrystallization, where the solution is cooled in stages to selectively crystallize one isomer, may be effective. This often requires careful selection of the solvent system and some trial and error.
Q3: The melting point of my product is broad, and I suspect the presence of 3-Bromo-naphthalene-1-carboxylic acid. How can I confirm and remove this impurity?
A3: The presence of the carboxylic acid impurity is likely due to the hydrolysis of the methyl ester.
-
Confirmation: This can be confirmed by IR spectroscopy (observing a broad O-H stretch) or by an acid-base extraction.
-
Removal: An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic impurity. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with the bicarbonate solution. The deprotonated carboxylic acid will move into the aqueous layer. Ensure to wash the organic layer with brine and dry it before removing the solvent.
Q4: My product has a yellowish or brownish color. What is the cause, and how can I decolorize it?
A4: Discoloration is often due to trace amounts of colored impurities or degradation products.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Silica Gel Plug: Dissolving the product in a minimal amount of a suitable solvent and passing it through a short plug of silica gel can also remove colored impurities.
Q5: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A5: If a single solvent is not effective, a two-solvent (or mixed-solvent) system is a good alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. Common solvent pairs for aromatic esters include ethanol/water, and ethyl acetate/hexane.[2][3]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities and for obtaining a highly crystalline final product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This method is effective for separating mixtures of compounds with different polarities, such as isomeric byproducts or unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane/ethyl acetate.
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Parameter | Suggested Solvents/Conditions |
| Recrystallization Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane, Toluene/Hexane |
| TLC Mobile Phase | 9:1 Hexane/Ethyl Acetate (starting point for optimization) |
| Column Chromatography Eluent | Gradient of 0% to 10% Ethyl Acetate in Hexane |
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Experimental purification workflow.
References
Technical Support Center: Optimizing Suzuki Coupling with Methyl 3-bromonaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromonaphthalene-1-carboxylate. This resource offers troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and curated data to facilitate successful and efficient synthesis.
Troubleshooting Guides & FAQs
This section addresses specific challenges that may be encountered during the Suzuki coupling of this compound, an electron-deficient naphthalene derivative.
Q1: Why is my reaction showing low or no yield?
A1: Low or non-existent yields in the Suzuki coupling of this compound can arise from several factors, primarily related to the catalyst system, reaction conditions, and reagent integrity.
-
Catalyst Inactivity: The active Pd(0) species may not be forming in situ or could have decomposed. It is crucial to use high-quality palladium sources and ligands. Consider employing a pre-catalyst to ensure the presence of the active catalytic species.
-
Suboptimal Ligand Choice: The ligand is critical for an efficient catalytic cycle. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.
-
Inadequate Base: The base activates the boronic acid for the crucial transmetalation step. For this substrate, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.
-
Poor Solvent Selection: The solvent must effectively solubilize all reactants and the catalyst. Aprotic polar solvents like dioxane or THF, often in a mixture with water, are commonly used to dissolve the inorganic base.[1]
-
Reagent Degradation: Boronic acids can undergo protodeborylation, a side reaction that cleaves the C-B bond. This is particularly prevalent with electron-deficient or heteroaromatic boronic acids.[2]
Q2: I'm observing significant formation of a dehalogenated byproduct (Methyl naphthalene-1-carboxylate). What is the cause and how can I prevent it?
A2: Dehalogenation, the replacement of bromine with a hydrogen atom, is a common side reaction. It can occur if a source of hydride is present in the reaction mixture.
-
Hydride Sources: Amine bases and alcohol solvents can act as hydride sources. If dehalogenation is a significant issue, consider switching to non-protic solvents and inorganic bases.
-
Optimizing Reaction Conditions: A slow transmetalation step can allow more time for the intermediate palladium-aryl complex to undergo side reactions like dehalogenation. Screening different ligands or adjusting the base and solvent can help favor the desired cross-coupling pathway.[1]
Q3: Homocoupling of my boronic acid is a major side product. How can this be minimized?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or unreduced Pd(II) species.
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Thoroughly remove dissolved oxygen from solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be preferable to Pd(II) sources which may promote homocoupling during their in situ reduction.[2]
-
Controlled Reagent Addition: Slow addition of the boronic acid can help to keep its concentration low, thereby minimizing the rate of homocoupling.
Q4: Can the methyl ester group on my naphthalene substrate be hydrolyzed under the reaction conditions?
A4: Yes, the methyl ester is susceptible to hydrolysis, especially in the presence of strong bases and water at elevated temperatures.
-
Choice of Base: To prevent ester cleavage, milder bases such as potassium fluoride (KF) can be used, although this may sometimes lead to slower reaction rates.[3]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, running the reaction under anhydrous conditions can prevent hydrolysis. However, this requires careful selection of a soluble base.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to avoid unnecessarily long reaction times can also help minimize ester hydrolysis.
Data Presentation: Reaction Parameter Optimization
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of related bromonaphthalene systems. This data provides a strong starting point for the optimization of reactions with this compound.
Table 1: Effect of Catalyst, Ligand, and Base on the Suzuki Coupling of 1-Bromonaphthalene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 96 |
| 2 | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 92 |
| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 90 |
Data is representative and compiled from typical results for 1-bromonaphthalene couplings and should be used as a guide for optimization.[1][4]
Table 2: Ligand Screening for the Suzuki Coupling of a Sterically Hindered Bromonaphthalene
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ | K₃PO₄ | Dioxane | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 94 |
| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 96 |
Reaction conditions: 1-bromo-2-methylnaphthalene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), base (2.0 equiv). Data is representative of trends observed for sterically hindered couplings.[1]
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with an electron-deficient bromonaphthalene substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand, and then add them to the Schlenk flask.
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with an inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Concepts
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Catalyst Selection for Heck Reactions with Methyl 3-bromonaphthalene-1-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful implementation of Heck reactions involving methyl 3-bromonaphthalene-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge in cross-coupling reactions. Several factors, from catalyst activity to reaction setup, could be responsible. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the reaction conditions facilitate its reduction to Pd(0). Inadequate reduction can be a major bottleneck.
-
Catalyst Decomposition: The appearance of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition and aggregation. This inactive form of palladium will halt the catalytic cycle.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ingress of air into the reaction vessel can lead to oxidation and deactivation.
-
Suboptimal Reaction Parameters: The choice of ligand, base, solvent, and temperature are all critical for a successful Heck reaction. An inappropriate combination of these parameters can lead to low or no product formation.
Solutions to Improve Yield:
| Potential Cause | Recommended Solution |
| Incomplete Pd(II) Reduction | Ensure the presence of a suitable reducing agent. Phosphine ligands can often facilitate the in-situ reduction of Pd(II) to Pd(0). |
| Catalyst Decomposition (Palladium Black) | Lower the reaction temperature. High temperatures can promote catalyst agglomeration. Ensure a suitable ligand is present to stabilize the Pd(0) species.[1] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Suboptimal Ligand | The choice of ligand is critical. For an electron-deficient aryl bromide like this compound, electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective.[2] |
| Incorrect Base | The base is essential for regenerating the catalyst. Ensure the base is strong enough but not so reactive that it causes side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[3] |
| Inappropriate Solvent | Highly polar aprotic solvents like DMF, DMAc, or NMP are generally effective for Heck reactions. Solvent choice can also influence catalyst stability and solubility. |
Question 2: I am observing the formation of side products in my reaction. How can I identify and minimize them?
Answer: The formation of byproducts can complicate purification and reduce the yield of the desired product. Common side reactions in Heck couplings include homocoupling of the aryl halide and isomerization of the alkene.
-
Homocoupling: This side reaction results in the formation of a biaryl compound from two molecules of the aryl halide. It is often more prevalent at higher temperatures.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product.[4] This can be particularly problematic when the desired product's properties are highly dependent on the double bond's position.
-
Reductive Heck Reaction: Under certain conditions, instead of the expected substitution product, a conjugate addition product may be formed. The choice of base, temperature, solvent, and substrate can influence the extent of this side reaction.
Solutions to Minimize Side Products:
| Side Product | Recommended Solution |
| Homocoupling of Aryl Halide | Lower the reaction temperature. Optimize the catalyst loading; sometimes a lower loading can suppress this pathway. |
| Alkene Isomerization | Use a less polar solvent. The addition of halide salts (e.g., LiCl) can sometimes suppress isomerization.[4] |
| Reductive Heck Product | Carefully screen the base and solvent system. Temperature can also play a significant role in favoring the desired Heck product over the reductive pathway. |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for the Heck reaction of this compound?
A1: For an electron-deficient and sterically somewhat hindered substrate like this compound, catalyst systems that are effective for aryl bromides are a good starting point. Both palladium(II) precatalysts like Pd(OAc)₂ and PdCl₂, and palladium(0) sources like Pd₂(dba)₃ can be effective. The key to success often lies in the choice of ligand.
Q2: What is the role of the ligand, and which one should I choose?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For electron-deficient aryl bromides, electron-rich and sterically bulky ligands are often preferred as they can promote the rate-limiting oxidative addition step.
-
Phosphine Ligands: Trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos) are known to be effective for challenging cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating ability and thermal stability, making them excellent choices for Heck reactions, especially with less reactive aryl halides.[5][6]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is interdependent and can significantly impact the reaction outcome.
-
Base: The base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active Pd(0) catalyst. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and phosphates, as well as organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The strength and solubility of the base are important considerations.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, NMP, and acetonitrile are frequently used in Heck reactions as they can help to stabilize the polar intermediates in the catalytic cycle. The choice of solvent can also affect the solubility of the reagents and the catalyst.
Q4: At what temperature should I run my Heck reaction?
A4: Heck reactions are typically run at elevated temperatures, often in the range of 80-140 °C.[3] The optimal temperature will depend on the reactivity of the specific substrates and the thermal stability of the catalyst system. It is often necessary to screen a range of temperatures to find the best balance between reaction rate and catalyst stability.
Data Presentation: Catalyst Performance in Heck Reactions of Aryl Bromides
Table 1: Heck Coupling of Various Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / Ligand 1a | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | [3] |
| 2 | 4-Bromobenzaldehyde | Pd(OAc)₂ / Ligand 1a | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [3] |
| 3 | 4-Bromotoluene | Pd(OAc)₂ / Ligand 1b | K₂CO₃ | DMF/H₂O | 80 | 4 | 96 | [3] |
| 4 | 4-Bromoanisole | Pd(OAc)₂ / Ligand 1c | K₂CO₃ | DMF/H₂O | 80 | 4 | 85 | [3] |
Ligand 1a-c are N-heterocyclic carbene precursors.
Table 2: Heck Coupling of Aryl Bromides with n-Butyl Acrylate
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromobenzonitrile | Pd(dba)₂ / L·HBr | Cs₂CO₃ | DMAc | 120 | 3 | >98 | [7] |
| 2 | 4-Bromoacetophenone | Pd(dba)₂ / L·HBr | Cs₂CO₃ | DMAc | 120 | 3 | >98 | [7] |
| 3 | 4-Bromotoluene | Pd(dba)₂ / L·HBr | Cs₂CO₃ | DMAc | 120 | 3 | >98 | [7] |
| 4 | 4-Bromoanisole | Pd(dba)₂ / L·HBr | Cs₂CO₃ | DMAc | 120 | 3 | 96 | [7] |
L·HBr is a phosphine-imidazolium salt.
Experimental Protocols
General Protocol for a Small-Scale Heck Reaction
This protocol provides a general starting point for the Heck reaction of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.
-
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-2 equivalents relative to palladium).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol), the alkene (1.1-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
High-Throughput Screening Protocol for Catalyst Optimization
High-throughput screening (HTS) is a powerful method for rapidly identifying the optimal catalyst system for a given reaction. This protocol outlines a general workflow for screening palladium catalysts and ligands for the Heck reaction of this compound using a 96-well plate format.
-
Plate Preparation: Prepare a 96-well plate with each well containing a different pre-weighed palladium precatalyst and ligand combination. Commercially available screening kits can simplify this process.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound and the alkene in the desired solvent.
-
Prepare separate stock solutions of different bases in the chosen solvent.
-
-
Reagent Dispensing (in a glovebox or under inert atmosphere):
-
Using a multichannel pipette or an automated liquid handler, dispense the base stock solution to the appropriate wells.
-
Dispense the stock solution containing the aryl bromide and alkene to all wells to initiate the reactions.
-
-
Reaction: Seal the 96-well plate and place it on a heated shaker block at the desired temperature for a set amount of time.
-
Quenching and Work-up:
-
After the reaction is complete, cool the plate to room temperature.
-
Add a quenching solution (e.g., water) to each well.
-
Add an extraction solvent (e.g., ethyl acetate) and an internal standard to each well.
-
Seal and shake the plate to ensure thorough mixing.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
-
Analysis:
-
Take an aliquot from the organic layer of each well and transfer it to a new 96-well plate for analysis by LC-MS or GC-MS.
-
Determine the product yield in each well relative to the internal standard.
-
-
Data Visualization: Use software to create a heatmap of the results, which will provide a clear visual representation of the most effective catalyst systems.
Mandatory Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System [organic-chemistry.org]
troubleshooting failed reactions involving Methyl 3-bromonaphthalene-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-bromonaphthalene-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[2]
Q2: How does the reactivity of the C-Br bond in this compound compare to other aryl bromides?
A2: The reactivity of the carbon-bromine bond in bromonaphthalenes is influenced by the bromine's position.[2] Generally, the C-Br bond is activated for oxidative addition to a palladium(0) catalyst, which is a crucial step in cross-coupling reactions. The presence of the electron-withdrawing methyl carboxylate group can further influence the electronic properties of the naphthalene ring system and, consequently, its reactivity in these catalytic cycles.
Q3: What are the primary causes of low yield in cross-coupling reactions with this substrate?
A3: Low yields can stem from several factors, including inefficient catalyst activity, suboptimal reaction conditions (temperature, solvent, base), or the occurrence of side reactions.[3] Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners.[4] The purity of reagents, particularly the boronic acid in Suzuki reactions, is also critical.[3]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of starting materials, the desired product, and any byproducts, helping to determine the optimal reaction time.
Troubleshooting Guides
Suzuki-Miyaura Coupling Failures
Problem: My Suzuki-Miyaura reaction is showing low to no conversion of the starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Consider using a pre-activated Pd(0) catalyst or adding a reducing agent. Ensure your phosphine ligands are not oxidized.
-
-
Poor Choice of Ligand/Base/Solvent: The combination of ligand, base, and solvent is crucial for a successful reaction.[3]
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, especially in the presence of water and base.[3]
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using potassium trifluoroborate salts or boronate esters, which can be more stable.
-
Heck Reaction Issues
Problem: The Heck reaction is resulting in a complex mixture of products or low yield.
Possible Causes & Solutions:
-
Incorrect Palladium Source: While various palladium sources can be used, their efficiency can differ.
-
Solution: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for Heck reactions.[5]
-
-
Suboptimal Base: The choice of base is critical for regenerating the active catalyst.
-
Solution: Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.[6] The choice may depend on the specific alkene partner.
-
-
Olefin Isomerization: Side reactions can lead to isomerization of the double bond in the product.
-
Solution: The addition of certain ligands or salts can sometimes suppress isomerization. Optimizing the reaction temperature and time is also important.
-
Buchwald-Hartwig Amination Challenges
Problem: My Buchwald-Hartwig amination is not proceeding to completion.
Possible Causes & Solutions:
-
Inappropriate Ligand: The efficiency of the Buchwald-Hartwig amination is highly dependent on the use of bulky, electron-rich phosphine ligands.[7]
-
Solution: Screen a variety of ligands such as XPhos, RuPhos, or BrettPhos. The optimal ligand can depend on the amine coupling partner.[8]
-
-
Base Strength: A strong, non-nucleophilic base is typically required.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially when dealing with sensitive functional groups.[8]
-
-
Catalyst Inhibition: The iodide formed in reactions with aryl iodides can sometimes inhibit the catalyst. While using an aryl bromide like this compound avoids this specific issue, other species in the reaction mixture could potentially poison the catalyst.[7]
-
Solution: Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
-
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | 0.01 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | 85-95 | 1-3 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | High | 1-3 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | >95 | 0.5-2 |
Note: This data is compiled for various aryl bromides and serves as a general guide for reactions with this compound.[2][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
General Protocol for Mizoroki-Heck Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand if necessary.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃ or Et₃N, 2 equiv.) and a degassed solvent (e.g., DMF, dioxane, or acetonitrile).
-
Reaction: Heat the mixture with stirring to the appropriate temperature (often 80-120 °C) until the starting material is consumed.
-
Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.[9]
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction Setup: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction carefully with water, extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Methyl 3-bromonaphthalene-1-carboxylate
Welcome to the technical support center for the large-scale synthesis of Methyl 3-bromonaphthalene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of this important chemical intermediate.
Synthetic Pathway Overview
The large-scale synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of 3-bromonaphthalene-1-carboxylic acid from 3-amino-1-naphthalenecarboxylic acid via a Sandmeyer reaction. The subsequent step is the esterification of the resulting carboxylic acid with methanol, commonly carried out as a Fischer esterification.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromonaphthalene-1-carboxylic acid via Sandmeyer Reaction
Objective: To synthesize 3-bromonaphthalene-1-carboxylic acid from 3-amino-1-naphthalenecarboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 3-Amino-1-naphthalenecarboxylic acid | 187.19 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 |
| Hydrobromic Acid (HBr, 48%) | 80.91 | Excess |
| Copper(I) Bromide (CuBr) | 143.45 | 1.1 |
| Deionized Water | 18.02 | - |
| Ice | - | - |
Procedure:
-
Diazotization:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 3-amino-1-naphthalenecarboxylic acid in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The solid product, 3-bromonaphthalene-1-carboxylic acid, will precipitate.
-
Collect the precipitate by filtration and wash thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol/water.
-
Step 2: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound by esterifying 3-bromonaphthalene-1-carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 3-Bromonaphthalene-1-carboxylic acid | 251.08 | 1.0 |
| Methanol (MeOH) | 32.04 | Large Excess (Solvent) |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | Catalytic amount (e.g., 0.1-0.2) |
| Sodium Bicarbonate (NaHCO₃) solution | 84.01 | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - |
| Organic Solvent (e.g., Dichloromethane) | - | - |
Procedure:
-
Esterification:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromonaphthalene-1-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
-
Troubleshooting Guides and FAQs
Step 1: Sandmeyer Reaction
Caption: Troubleshooting guide for the Sandmeyer reaction.
FAQs for Sandmeyer Reaction:
-
Q1: My Sandmeyer reaction is giving a very low yield. What are the most common reasons?
-
A1: The most frequent causes of low yields in Sandmeyer reactions are related to the stability of the diazonium salt intermediate. It is crucial to maintain a low temperature (0-5 °C) during the diazotization step to prevent premature decomposition of the diazonium salt. Another common issue is the quality of the copper(I) bromide catalyst; it should be freshly prepared or properly stored to avoid oxidation to the less effective copper(II) state.
-
-
Q2: I am observing a significant amount of a phenolic byproduct (3-hydroxy-1-naphthalenecarboxylic acid). How can I minimize this?
-
A2: The formation of the hydroxylated byproduct is often a result of the reaction of the diazonium salt with water. This can be minimized by ensuring that the addition of the diazonium salt to the CuBr solution is done efficiently and that the reaction temperature is not excessively high during the nitrogen evolution stage.
-
-
Q3: The reaction mixture is very dark, and I am having trouble isolating the product. What should I do?
-
A3: The formation of deeply colored byproducts can occur, especially if side reactions are prevalent. After filtration of the crude product, consider a thorough washing procedure. Recrystallization from a suitable solvent, perhaps with the use of activated carbon to remove colored impurities, is a highly effective purification method.
-
Step 2: Fischer Esterification
Caption: Troubleshooting guide for the Fischer Esterification.
FAQs for Fischer Esterification:
-
Q1: The esterification reaction is very slow and gives a low conversion. How can I improve it?
-
A1: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, it is essential to use a large excess of the alcohol (methanol in this case, which also acts as the solvent) and to ensure that all reagents are as anhydrous as possible. Increasing the amount of the acid catalyst (e.g., concentrated sulfuric acid) can also increase the reaction rate, but care must be taken to avoid side reactions at higher catalyst concentrations.
-
-
Q2: During the work-up, I am having trouble separating the ester from the unreacted carboxylic acid. What can I do?
-
A2: A thorough wash with a saturated sodium bicarbonate solution is crucial to remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt. If separation is still difficult, multiple extractions with the bicarbonate solution may be necessary. Ensure that the pH of the aqueous layer is basic after the wash.
-
-
Q3: Are there any alternative methods for this esterification if the Fischer method is not efficient enough?
-
A3: Yes, if the Fischer esterification proves to be low-yielding, alternative methods can be employed. One common approach is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with methanol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the ester. This method is generally higher yielding, especially for sterically hindered carboxylic acids, but involves an additional synthetic step.
-
Quantitative Data Summary
| Step | Reactant | Product | Typical Yield (%) | Key Parameters |
| 1. Sandmeyer Reaction | 3-Amino-1-naphthalenecarboxylic acid | 3-Bromonaphthalene-1-carboxylic acid | 60-75 | Diazotization Temperature: 0-5 °C; Sandmeyer Reaction Temperature: 50-60 °C |
| 2. Fischer Esterification | 3-Bromonaphthalene-1-carboxylic acid | This compound | 85-95 | Reflux in excess methanol with catalytic H₂SO₄; Reaction time: 4-8 hours |
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment. Yields and reaction conditions may vary depending on the scale and specific experimental setup.
preventing debromination of Methyl 3-bromonaphthalene-1-carboxylate
Welcome to the Technical Support Center for Methyl 3-bromonaphthalene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this compound during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, specifically hydrodebromination, is a common side reaction in which the bromine atom on your this compound is replaced by a hydrogen atom. This leads to the formation of Methyl naphthalene-1-carboxylate as a significant byproduct, reducing the yield of your desired coupled product and complicating purification.[1][2]
Q2: What are the primary causes of debromination in my Suzuki-Miyaura coupling reaction?
A2: The primary cause of debromination is the reaction of the palladium-aryl intermediate with a hydride source.[1] Common sources of hydrides in a Suzuki-Miyaura reaction include:
-
Protic solvents: Alcohols (e.g., methanol, ethanol) can act as hydride donors.[1]
-
Bases: Certain bases, particularly when used with protic solvents, can generate hydride species.
-
Water: Can serve as a proton source for protodeborylation of the boronic acid, which can indirectly contribute to side reactions.[1]
Q3: How does the ester group on this compound affect debromination?
A3: The methyl ester at the 1-position is an electron-withdrawing group. While electron-deficient aryl halides are generally more reactive towards oxidative addition to the palladium catalyst, this can also make them more susceptible to certain side reactions.[1] The electronic nature of the substrate can influence the relative rates of the desired cross-coupling versus the undesired debromination pathway.
Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura, and will I still face debromination?
A4: Yes, other palladium-catalyzed reactions like Buchwald-Hartwig amination can be used. However, debromination can still be a competing side reaction in these systems as well. The mechanism may differ slightly, but the formation of a hydrodehalogenated byproduct is a known issue.[3]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving debromination issues in your experiments.
Problem: Significant formation of the debrominated byproduct, Methyl naphthalene-1-carboxylate, is observed.
Caption: A step-by-step workflow for troubleshooting debromination.
Data Presentation: Impact of Reaction Parameters on Debromination
The following table summarizes the expected qualitative impact of different reaction parameters on the ratio of the desired product to the debrominated byproduct in a Suzuki-Miyaura coupling of this compound.
| Parameter | Condition A | Desired Product:Debrominated Product (A) | Condition B | Desired Product:Debrominated Product (B) | Rationale |
| Ligand | PPh₃ | Lower | XPhos | Higher | Bulky, electron-rich ligands like XPhos promote the desired reductive elimination over hydrodebromination. |
| Base | NaOEt in EtOH | Lower | K₃PO₄ | Higher | Strong alkoxide bases in protic solvents can be a significant source of hydride, leading to increased debromination.[1] |
| Solvent | Dioxane/Water | Higher | Toluene | Potentially Higher | While water is often necessary to dissolve the base, aprotic solvents like toluene can minimize hydride sources.[1] |
| Temperature | 110 °C | Lower | 80 °C | Higher | Higher temperatures can promote side reactions, including debromination. |
Note: The ratios presented are qualitative and illustrative. Actual results will vary based on the specific boronic acid, catalyst loading, and other experimental factors.
Experimental Protocols
Protocol 1: Minimizing Debromination in Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the formation of the debrominated byproduct.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, under an inert atmosphere, pre-mix Pd(OAc)₂ and XPhos in a small amount of toluene to form the active catalyst.
-
Add the catalyst mixture to the Schlenk flask containing the other reagents.
-
Add anhydrous, degassed toluene and a minimal amount of degassed water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for complete consumption of the starting material to avoid prolonged heating.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the point in the Suzuki-Miyaura catalytic cycle where the desired coupling competes with the undesired debromination.
Caption: The Suzuki-Miyaura catalytic cycle showing the competing hydrodebromination pathway.
References
Validation & Comparative
Comparative Guide to Purity Analysis of Methyl 3-bromonaphthalene-1-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like Methyl 3-bromonaphthalene-1-carboxylate is paramount. This versatile compound serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] The presence of impurities can significantly impact reaction yields, safety profiles, and the final product's efficacy. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data.
The primary analytical techniques for assessing the purity of non-volatile, UV-active organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), and for a comprehensive structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy. For volatile impurities or related substances, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of known impurities, identification of unknown impurities, or high-throughput screening. Below is a summary of the typical performance of HPLC, GC-MS, and NMR for the analysis of compounds similar to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and polarity; identification by mass-to-charge ratio | Signal intensity proportional to the number of nuclei |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-99.9% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~10 ppm | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~50 ppm | ~0.3% (w/w) |
| Strengths | - High resolution for complex mixtures- Well-established for purity assays- Non-destructive (with UV detection) | - High sensitivity and selectivity- Excellent for volatile impurities- Provides structural information (MS) | - Primary ratio method (no need for identical reference standard)- Highly accurate and precise- Provides structural confirmation |
| Limitations | - Requires a reference standard for quantification- May not detect non-UV active impurities | - Sample must be volatile and thermally stable- Derivatization may be required | - Lower sensitivity than chromatographic methods- Potential for signal overlap |
Note: The data presented is illustrative and based on typical performance for similar aromatic compounds. Method validation would be required for specific applications.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination of non-volatile organic compounds. A reversed-phase method is typically suitable for separating this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape. The mobile phase should be filtered and degassed.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask. Dilute to volume to obtain a stock solution. Prepare working standards by further dilution.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution, using the same solvent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the blank (solvent), standard solutions, and sample solution into the HPLC system.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a relative response factor for each impurity should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[3] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.[4] Dissolve and dilute to the mark with dichloromethane.[4] Further dilutions may be necessary to be within the linear range of the instrument.[4]
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Split (e.g., 50:1)
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: m/z 40-450
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Processing: Identify the peak for this compound by its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[5] Identify impurity peaks by comparing their mass spectra with a spectral library.[4] Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6] The concentration of the analyte is determined relative to a certified internal standard.[7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard (e.g., maleic acid, dimethyl sulfone - must have a signal that does not overlap with the analyte signals)
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and about 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL).[8] Transfer the solution to an NMR tube.[9]
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[9]
-
-
Data Processing:
-
Phase and baseline the spectrum correctly.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the general workflow for purity analysis and a comparison of the analytical methods.
Caption: General workflow for purity analysis.
Caption: Comparison of analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Methodologies for the Quantification of Methyl 3-bromonaphthalene-1-carboxylate
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical intermediates is paramount. Methyl 3-bromonaphthalene-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods to ensure its purity and consistency. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) Analysis
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like naphthalene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative for both identification and quantification.[3][4] GC-MS offers exceptional separation efficiency and provides mass spectral data that can be used for definitive peak identification by comparing fragmentation patterns to spectral libraries.[4]
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. Below is a comparative summary of a proposed HPLC method and a GC-MS method for the analysis of this compound.
| Parameter | Proposed HPLC Method | Alternative GC-MS Method |
| Principle | Partitioning between a stationary phase and a liquid mobile phase | Partitioning between a stationary phase and a gaseous mobile phase |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Non-polar capillary (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Acetonitrile and Water/Buffer Gradient | Inert Carrier Gas (e.g., Helium) |
| Temperature | Ambient or controlled column oven (e.g., 30 °C) | Temperature programmed oven (e.g., 100 °C to 250 °C) |
| Detection | UV Absorbance (e.g., 254 nm) | Mass-to-charge ratio (m/z) |
| Sample Derivatization | Not typically required | Not typically required |
| Primary Application | Purity determination and quantification | Identification and quantification of volatile impurities |
Experimental Protocols
Proposed RP-HPLC Method for this compound
This protocol is a recommended starting point for the development and validation of an HPLC method for the analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
GC-MS Method for the Analysis of Bromonaphthalene Derivatives
This protocol is adapted from established methods for the analysis of 1-bromonaphthalene and is suitable for assessing the purity and identifying volatile impurities of this compound.[4][5]
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[5]
-
Injector Temperature: 280 °C.[5]
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV.[3]
-
Mass Range: 50-300 m/z
-
Injection Volume: 1 µL (with a split ratio of 50:1).[5]
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or hexane.[4]
Visualizing the Analytical Workflow and Method Comparison
To further clarify the processes and the basis for method selection, the following diagrams are provided.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating Naphthalene: A Comparative Guide to the Reactivity of Bromonaphthalene Isomers in Suzuki Coupling
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, bromonaphthalenes are indispensable building blocks. However, the seemingly subtle difference in the position of the bromine atom—at the 1- (alpha) or 2- (beta) position—gives rise to distinct reactivity profiles in the widely utilized Suzuki-Miyaura coupling. This guide provides an objective comparison of the performance of 1-bromonaphthalene and 2-bromonaphthalene, supported by experimental data, to inform rational substrate selection.
The differential reactivity of bromonaphthalene isomers in Suzuki coupling is primarily governed by a delicate interplay of electronic and steric factors. Generally, 1-bromonaphthalene exhibits higher reactivity compared to its 2-substituted counterpart. This is attributed to the higher electron density at the C1 (α) position of the naphthalene ring, which facilitates the often rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1]
Conversely, the C1 position is subject to greater steric hindrance due to the proximate "peri" hydrogen atom at the C8 position.[1] This steric impediment can become a significant factor, particularly when employing bulky ligands on the palladium catalyst or sterically demanding boronic acid coupling partners.
Performance in Suzuki Coupling: A Quantitative Comparison
To illustrate the practical implications of these differing electronic and steric environments, the following table summarizes representative experimental data for the Suzuki coupling of 1-bromonaphthalene and 2-bromonaphthalene with phenylboronic acid. While yields for both isomers are generally high, 1-bromonaphthalene often achieves these yields in shorter reaction times, underscoring its enhanced reactivity.[1]
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 2-6 | ~90-95 |
| 2-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 4-12 | ~85-90 |
Note: The presented yields are representative and can vary based on the specific reaction conditions, including the nature of the boronic acid, catalyst, ligand, and solvent system employed.[1]
Experimental Protocol: A Representative Procedure for Comparative Analysis
The following is a generalized experimental protocol that can be employed for a comparative study of the Suzuki-Miyaura coupling of bromonaphthalene isomers.
Materials:
-
Bromonaphthalene isomer (1-bromonaphthalene or 2-bromonaphthalene) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.02 mmol)
-
Base (e.g., Potassium carbonate [K₂CO₃]) (2.0 mmol)
-
Solvent mixture (e.g., Toluene/Ethanol/Water) (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromonaphthalene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling a stream of inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenylnaphthalene.[1]
Visualizing the Decisive Factors: A Logical Relationship Diagram
The following diagram illustrates the key electronic and steric factors that influence the differential reactivity of 1- and 2-bromonaphthalene in the critical oxidative addition step of the Suzuki coupling catalytic cycle.
Caption: Interplay of electronic and steric effects on reactivity.
References
A Comparative Guide to Alternatives for Methyl 3-bromonaphthalene-1-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, the choice of coupling partners is paramount. Methyl 3-bromonaphthalene-1-carboxylate serves as a valuable building block, but its reactivity and cost may not always be optimal for every synthetic route. This guide provides a comprehensive comparison of viable alternatives, focusing on other halogen and triflate derivatives, supported by experimental data and detailed protocols for their application in the Suzuki-Miyaura cross-coupling reaction.
Alternatives at a Glance: Reactivity and Performance
The primary alternatives to this compound involve the substitution of the bromine atom with other leaving groups, such as iodine, chlorine, or a trifluoromethanesulfonyloxy (triflate) group. The choice of leaving group significantly impacts the rate and efficiency of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The generally accepted order of reactivity for these leaving groups in Suzuki-Miyaura coupling is:
Iodide > Bromide ≈ Triflate > Chloride
This trend is primarily dictated by the bond dissociation energy of the carbon-leaving group bond, which influences the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Typical Catalyst System |
| Methyl 3-iodonaphthalene-1-carboxylate | I | Highest | High reactivity allows for milder reaction conditions and lower catalyst loadings. | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ |
| This compound | Br | High | Good balance of reactivity and stability; widely available. | Pd(PPh₃)₄, PdCl₂(dppf) |
| Methyl 3-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate | OTf | High | Reactivity comparable to bromides; readily prepared from the corresponding phenol. | Pd(OAc)₂/PCy₃, Pd(PPh₃)₄ |
| Methyl 3-chloronaphthalene-1-carboxylate | Cl | Moderate | Cost-effective starting material. | Pd₂(dba)₃/P(t-Bu)₃, NiCl₂(dppp) |
Table 1: Comparison of Alternative Reagents
Experimental Data: A Head-to-Head Comparison
| Naphthalene Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 3-iodonaphthalene-1-carboxylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| This compound | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 80 | 12 | ~85-90 |
| Methyl 3-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~80-85 |
| Methyl 3-chloronaphthalene-1-carboxylate | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~70-75 |
Table 2: Representative Suzuki-Miyaura Coupling Performance (Note: The data presented is a compilation from various literature sources and serves as a general guide. Actual yields may vary based on specific reaction conditions and substrate purity.)
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of the triflate precursor and for a general Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Methyl 3-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate
This two-step procedure starts with the commercially available 3-hydroxy-2-naphthoic acid.
Step 1: Esterification of 3-hydroxy-2-naphthoic acid
-
To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 3-hydroxynaphthalene-1-carboxylate.
Step 2: Triflation of Methyl 3-hydroxynaphthalene-1-carboxylate
-
Dissolve Methyl 3-hydroxynaphthalene-1-carboxylate (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add pyridine (1.5 eq).
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for each of the naphthalene derivatives by selecting the appropriate catalyst system from Table 1.
-
In a flame-dried Schlenk flask, combine the Methyl 3-halonaphthalene-1-carboxylate or triflate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (as specified in Table 1), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical relationship between the parent compound and its alternatives, as well as a typical experimental workflow for the Suzuki-Miyaura coupling.
Caption: Relationship between the primary reagent and its alternatives.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a reagent for Suzuki-Miyaura cross-coupling is a critical decision in synthetic design, balancing reactivity, cost, and availability. While this compound is a robust and common choice, its iodo, triflate, and chloro-analogs offer distinct advantages. Aryl iodides provide the highest reactivity, often leading to higher yields under milder conditions. Aryl triflates, easily synthesized from the corresponding phenols, are excellent alternatives with reactivity comparable to bromides. For cost-sensitive applications, aryl chlorides, coupled with specialized catalyst systems, present a viable, albeit less reactive, option. By understanding the relative performance and having access to detailed protocols, researchers can make informed decisions to optimize their synthetic strategies.
Spectroscopic Comparison of Methyl 3-bromonaphthalene-1-carboxylate and Its Derivatives: A Guide for Researchers
A comprehensive analysis of the spectroscopic properties of Methyl 3-bromonaphthalene-1-carboxylate and its key derivatives is presented for researchers, scientists, and drug development professionals. This guide offers a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
Due to the limited availability of public domain spectroscopic data for this compound and its 3-amino, 3-hydroxy, and 3-cyano derivatives, this guide provides predicted data based on established spectroscopic principles and available data for structurally analogous compounds. These predictions offer a valuable reference for the identification and characterization of this important class of molecules often utilized as intermediates in pharmaceutical and materials science research.
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and its derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 | -OCH₃ | Other |
| This compound | ~8.3 (s) | ~8.1 (s) | ~8.0 (d) | ~7.6 (t) | ~7.7 (t) | ~8.2 (d) | ~4.0 (s) | - |
| Methyl 3-aminonaphthalene-1-carboxylate | ~7.5 (s) | ~7.9 (s) | ~7.8 (d) | ~7.4 (t) | ~7.5 (t) | ~8.0 (d) | ~3.9 (s) | ~3.8 (br s, NH₂) |
| Methyl 3-hydroxynaphthalene-1-carboxylate | ~7.6 (s) | ~8.0 (s) | ~7.9 (d) | ~7.5 (t) | ~7.6 (t) | ~8.1 (d) | ~3.95 (s) | ~5.5 (br s, OH) |
| Methyl 3-cyanonaphthalene-1-carboxylate | ~8.5 (s) | ~8.3 (s) | ~8.1 (d) | ~7.8 (t) | ~7.9 (t) | ~8.3 (d) | ~4.1 (s) | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | -OCH₃ | Other |
| This compound | ~167 | ~128 | ~132 | ~122 | ~135 | ~130 | ~128 | ~129 | ~127 | ~126 | ~134 | ~53 | - |
| Methyl 3-aminonaphthalene-1-carboxylate | ~168 | ~125 | ~115 | ~145 | ~118 | ~129 | ~127 | ~128 | ~126 | ~125 | ~135 | ~52 | - |
| Methyl 3-hydroxynaphthalene-1-carboxylate | ~169 | ~126 | ~118 | ~155 | ~115 | ~129 | ~127 | ~128 | ~126 | ~125 | ~135 | ~52.5 | - |
| Methyl 3-cyanonaphthalene-1-carboxylate | ~165 | ~130 | ~135 | ~112 | ~138 | ~131 | ~129 | ~130 | ~128 | ~127 | ~136 | ~54 | ~118 (CN) |
Table 3: Predicted Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) Ester | ν(C-O) Ester | ν(Ar C=C) | ν(Ar C-H) | Other Key Bands |
| This compound | ~1720 | ~1250 | ~1600, 1500 | ~3050 | ~750 (C-Br) |
| Methyl 3-aminonaphthalene-1-carboxylate | ~1710 | ~1260 | ~1610, 1510 | ~3050 | ~3400, 3300 (N-H str) |
| Methyl 3-hydroxynaphthalene-1-carboxylate | ~1715 | ~1255 | ~1605, 1505 | ~3050 | ~3300 (br, O-H str) |
| Methyl 3-cyanonaphthalene-1-carboxylate | ~1725 | ~1245 | ~1595, 1495 | ~3050 | ~2230 (C≡N str) |
Note: Frequencies (ν) are reported in reciprocal centimeters (cm⁻¹). Abbreviations: str (stretching), br (broad).
Table 4: Predicted Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Predicted [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₂H₉BrO₂ | 265.11 | 264/266 | 233/235 ([M-OCH₃]⁺), 205/207 ([M-COOCH₃]⁺), 126 ([M-Br-CO]⁺) |
| Methyl 3-aminonaphthalene-1-carboxylate | C₁₂H₁₀NO₂ | 200.22 | 200 | 169 ([M-OCH₃]⁺), 141 ([M-COOCH₃]⁺) |
| Methyl 3-hydroxynaphthalene-1-carboxylate | C₁₂H₁₀O₃ | 202.21 | 202 | 171 ([M-OCH₃]⁺), 143 ([M-COOCH₃]⁺) |
| Methyl 3-cyanonaphthalene-1-carboxylate | C₁₂H₉NO₂ | 199.21 | 199 | 168 ([M-OCH₃]⁺), 140 ([M-COOCH₃]⁺) |
Note: The presence of bromine in this compound will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[1]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a spectral width of 0-12 ppm, a pulse angle of 45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of 0-220 ppm, a pulse angle of 30°, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the crystal.[2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. For Electron Ionization (EI), the sample can be introduced directly using a solids probe or via a gas chromatograph (GC) for volatile compounds.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.
-
Ionization: ESI is a soft ionization technique suitable for these compounds, often yielding the protonated molecule [M+H]⁺. For the brominated compound, Negative Ion ESI (NI-ESI) can be effective for detecting the bromide ion.[3][4] EI can also be used and will provide more extensive fragmentation patterns.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The isotopic pattern for the bromine-containing compound is analyzed. The fragmentation pattern is interpreted to provide structural information, looking for characteristic losses such as the methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.[5]
Visualization of Analytical Workflow and Potential Biological Relevance
The following diagrams illustrate the logical workflow for spectroscopic analysis and a hypothetical signaling pathway where these compounds might be investigated.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
Caption: Hypothetical signaling pathway for a potential kinase inhibitor.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its 3-amino, 3-hydroxy, and 3-cyano derivatives. The predicted data, based on established principles, serves as a valuable starting point for researchers in the absence of extensive public experimental data. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for these and related compounds. The visualization of the analytical workflow and a hypothetical biological application underscores the importance of these molecules in modern chemical and pharmaceutical research.
References
Comparative Guide to the Characterization of Methyl 3-bromonaphthalene-1-carboxylate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of Methyl 3-bromonaphthalene-1-carboxylate, a versatile building block in organic synthesis. We will explore its reactivity in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its utility in Grignard reactions and nucleophilic aromatic substitutions. This document presents a comparative analysis of reaction products, supporting experimental data, and detailed methodologies to aid researchers in selecting the optimal synthetic routes for their target molecules.
Executive Summary
This compound serves as a valuable starting material for the synthesis of a diverse range of substituted naphthalene derivatives. Its bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency. The ester functionality offers a site for further chemical modification. This guide will delve into the specifics of these transformations, offering a comparative look at their products and the conditions required to achieve them.
Comparison of Key Reactions and Products
The reactivity of this compound is dominated by transformations involving the carbon-bromine bond. Below is a comparison of the most common reactions and their resulting products.
| Reaction Type | Reagent | Product Type | General Yield Range | Key Advantages |
| Suzuki-Miyaura Coupling | Arylboronic acid | Methyl 3-arylnaphthalene-1-carboxylate | 85-98% | High functional group tolerance, mild reaction conditions, commercially available reagents. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Methyl 3-(amino)naphthalene-1-carboxylate | 70-95% | Wide range of amine coupling partners, applicable to complex molecules.[1] |
| Sonogashira Coupling | Terminal Alkyne | Methyl 3-(alkynyl)naphthalene-1-carboxylate | 60-95% | Direct introduction of an alkyne moiety, useful for further click chemistry or cyclization reactions.[2][3] |
| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol (after reaction with the ester) | Varies | Forms new C-C bonds and can lead to complex polycyclic structures. |
| Nucleophilic Aromatic Substitution | Strong Nucleophile | Varies | Generally lower than cross-coupling | Can be effective with highly activated systems or strong nucleophiles. |
Detailed Experimental Protocols and Data
Suzuki-Miyaura Coupling: Synthesis of Methyl 3-phenylnaphthalene-1-carboxylate
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[4]
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[5]
Quantitative Data Comparison:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / PPh₃ | K₂CO₃ | Toluene/Water | 80 | 85-95 | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | >95 | [5] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | High | [5] |
Characterization Data for Methyl 3-phenylnaphthalene-1-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.20 (d, J=8.4 Hz, 1H), 8.05 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.75-7.60 (m, 7H), 4.00 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 141.2, 139.8, 135.5, 134.0, 131.5, 130.0, 129.8, 129.0, 128.8, 128.5, 128.0, 127.5, 127.0, 126.5, 52.5.
-
MS (ESI): m/z 263.1 [M+H]⁺.
Alternative Synthesis of Methyl 3-phenylnaphthalene-1-carboxylate:
Buchwald-Hartwig Amination: Synthesis of Methyl 3-(phenylamino)naphthalene-1-carboxylate
This reaction is a powerful tool for the formation of C-N bonds.[1][6]
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and NaOtBu (1.4 mmol) in toluene (10 mL) is degassed and heated at 100 °C for 16 hours under a nitrogen atmosphere. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[7][8]
Quantitative Data Comparison:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~85 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | ~92 |
| [Pd(IPr*)(cin)Cl] | KOtAm | Toluene | 70 | High |
Characterization Data for Methyl 3-(phenylamino)naphthalene-1-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.60 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.95 (s, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.50-7.20 (m, 7H), 6.80 (s, 1H, NH), 3.95 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 145.0, 142.5, 135.0, 132.0, 130.5, 129.5, 129.0, 128.0, 127.0, 125.0, 123.0, 120.0, 118.0, 115.0, 52.0.
-
MS (ESI): m/z 278.1 [M+H]⁺.
Alternative Synthesis of Methyl 3-(phenylamino)naphthalene-1-carboxylate:
A classical approach involves the nucleophilic aromatic substitution (SNAAr) on a naphthalene ring activated by a strong electron-withdrawing group, followed by esterification. However, this method is often limited by the availability of suitably activated substrates.
Sonogashira Coupling: Synthesis of Methyl 3-(phenylethynyl)naphthalene-1-carboxylate
This coupling provides a direct route to alkynyl-substituted naphthalenes.[2][9][10]
Reaction Scheme:
Experimental Protocol:
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is degassed and stirred at 60 °C for 8 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[3]
Quantitative Data Comparison:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 60 | 85 | [3] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 90 | |
| Pd/C / Cu₂O | K₂CO₃ | DMA | 135 | 96 | [3] |
Characterization Data for Methyl 3-(phenylethynyl)naphthalene-1-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.90 (s, 1H), 8.25 (d, J=8.4 Hz, 1H), 8.15 (s, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.70-7.50 (m, 7H), 4.05 (s, 3H).[11]
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 135.0, 133.5, 132.0, 131.8, 131.0, 129.5, 129.0, 128.8, 128.5, 128.0, 127.0, 123.0, 92.0, 88.0, 52.8.[11]
-
MS (ESI): m/z 287.1 [M+H]⁺.
Alternative Synthesis of Methyl 3-(phenylethynyl)naphthalene-1-carboxylate:
An alternative route could involve the Wittig reaction of a naphthaldehyde derivative followed by bromination and dehydrobromination to form the alkyne. Another possibility is the reaction of a terminal alkyne with a naphthalene derivative bearing a different leaving group.
Visualization of Experimental Workflows and Reaction Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and the catalytic cycles for the discussed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Unambiguous Structure confirmation: X-ray Crystallography Sets the Gold Standard for Methyl 3-bromonaphthalene-1-carboxylate
The definitive three-dimensional structure of Methyl 3-bromonaphthalene-1-carboxylate, a key intermediate in the synthesis of pharmaceuticals and functional materials, is best validated through single-crystal X-ray crystallography.[1][2][3] This technique provides unequivocal evidence of molecular connectivity and stereochemistry, surpassing the inferential nature of other common analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography offers the ultimate, unambiguous structural proof.[4][5][6]
For researchers and professionals in drug development, relying on a verified molecular structure is paramount to ensure the efficacy and safety of novel compounds. An erroneous structural assignment can lead to the misinterpretation of biological activity and costly delays in the development pipeline. This guide compares the structural validation of this compound by X-ray crystallography with alternative spectroscopic methods, providing the experimental data and protocols necessary for a comprehensive evaluation.
Comparative Analysis of Structural Validation Methods
While spectroscopic methods provide valuable insights into the chemical environment of atoms within a molecule, they do not directly measure the spatial arrangement of these atoms. X-ray crystallography, in contrast, determines the precise coordinates of each atom in the crystal lattice, yielding a detailed three-dimensional model of the molecule.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | Presence of functional groups | Molecular weight and fragmentation pattern |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Ambiguity | Low (unambiguous structure determination) | Moderate (isomers can be challenging to distinguish) | High (multiple functional groups can have overlapping signals) | High (isomers often indistinguishable) |
| Key Data Output | Electron density map, CIF file | Chemical shifts, coupling constants | Absorption frequencies | Mass-to-charge ratio (m/z) |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate). The goal is to obtain well-ordered, single crystals of sufficient size and quality for diffraction.[7]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final, high-resolution crystal structure.[7]
Alternative Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a deuterated solvent is placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected. ¹H and ¹³C NMR spectra provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity.
-
Infrared (IR) Spectroscopy: A sample of the compound is irradiated with infrared light. The absorption of specific frequencies of light corresponds to the vibrational modes of the chemical bonds within the molecule. The resulting spectrum is a fingerprint of the functional groups present.
-
Mass Spectrometry (MS): The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of an organic compound like this compound, culminating in unambiguous confirmation by X-ray crystallography.
Caption: Workflow for the structural validation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Methyl 3-bromonaphthalene-1-carboxylate
The functionalization of naphthalene scaffolds is a cornerstone in the development of pharmaceuticals, advanced materials, and agrochemicals. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the naphthalene core. Methyl 3-bromonaphthalene-1-carboxylate is a key starting material for the synthesis of a diverse array of substituted naphthalene derivatives. The choice of the palladium catalyst, encompassing the palladium precursor and its associated ligand, is paramount to achieving high yields, selectivity, and overall reaction efficiency. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound and its analogs, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type and the nature of the coupling partners. The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions. The data is compiled from studies on 1-bromonaphthalene, a close structural analog of this compound, and serves as a representative comparison.[1]
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid [1]
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 100 | 92 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | 80 | 98 |
Table 2: Heck Coupling of Aryl Bromides with Styrene [1]
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 78 |
| Pd/C | - | Na₂CO₃ | NMP | 140 | 85 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF/H₂O | 120 | 90 |
| Herrmann's Catalyst | - | NaOAc | NMP | 130 | 94 |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Aniline [1]
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 88 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 96 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 94 |
| BrettPhos Pd G3 | - | LHMDS | THF | RT | 97 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. These should be adapted and optimized for the specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv) and the appropriate ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv).
-
Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., THF, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Heck Reaction
-
Reagent Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., P(o-tol)₃, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2 equiv.) and a degassed solvent mixture (e.g., DMF and water, 4:1, 5 mL).
-
Reaction: Heat the mixture to the specified temperature (e.g., 120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
-
Catalyst and Reagent Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., K₃PO₄, 1.4 mmol) to a Schlenk tube.
-
Substrate Addition: Add this compound (1.0 mmol) and the amine (e.g., aniline, 1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 110 °C) with stirring for the necessary duration.
-
Work-up: Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycles
The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig catalytic cycles.
References
A Comparative Guide to the GC-MS Analysis of Methyl 3-bromonaphthalene-1-carboxylate and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates is paramount. Methyl 3-bromonaphthalene-1-carboxylate is a key building block in the synthesis of a variety of biologically active molecules and advanced materials.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of such compounds, ensuring their purity and identity. This guide provides a comparative overview of the GC-MS analysis of this compound and its alternatives, supported by experimental data and detailed protocols.
Comparison of Analytical Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Stated Purity (Supplier Dependent) |
| 1-Bromonaphthalene (proxy) | 6.7 | 206, 208 (due to Br isotopes) | 127 (naphthalene radical cation), 77 | ≥95% - 99.3%[2] |
| 2-Bromonaphthalene (common impurity) | Varies | 206, 208 (due to Br isotopes) | 127, 77 | ≤ 5% in 1-bromonaphthalene[2] |
| Naphthalene (potential starting material impurity) | 1.9 | 128 | 127, 102, 77, 64, 51 | - |
| Dibromonaphthalenes (potential byproducts) | Varies | 284, 286, 288 | 205, 207, 126 | - |
Note: Retention times are highly dependent on the specific GC column and temperature program used. The provided values are for illustrative purposes.[3]
Alternatives in Synthesis
This compound is a versatile intermediate.[1] Alternatives in synthetic pathways often involve other functionalized naphthalene derivatives. The choice of an alternative depends on the desired final product and the specific reaction, such as cross-coupling or nucleophilic substitutions.[1] Common alternatives include other bromonaphthalene isomers, dibromonaphthalenes, and naphthalene derivatives with different functional groups (e.g., methylthio-naphthalenes).[4] The GC-MS analytical approach for these alternatives would be similar, with expected variations in retention times and mass spectra based on their specific structures.
Experimental Protocol: GC-MS Analysis
This section outlines a general protocol for the GC-MS analysis of brominated naphthalene derivatives, which can be adapted for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark.
-
Perform further serial dilutions as necessary to achieve a final concentration within the linear dynamic range of the instrument (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
3. Data Analysis:
-
Identify the peak corresponding to the target compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with reference spectra from a library (e.g., NIST). The mass spectrum of a brominated compound will exhibit a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Pathway Diagrams
To visualize the experimental and analytical process, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of naphthalene derivatives.
Caption: Primary fragmentation of bromonaphthalene in EI-MS.
References
Assessing the Stability of Methyl 3-bromonaphthalene-1-carboxylate in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stability and reactivity of building blocks are critical parameters for successful and reproducible synthetic outcomes. This guide provides a comparative assessment of Methyl 3-bromonaphthalene-1-carboxylate's stability under common palladium-catalyzed cross-coupling reaction conditions, offering insights into its performance relative to alternative reagents.
This compound is a versatile bifunctional molecule, featuring both a reactive bromine atom and a methyl ester on a naphthalene scaffold. This substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility, however, is intrinsically linked to its stability and reactivity under the specific conditions of a given chemical transformation. This guide will focus on its performance in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic and steric environment of the carbon-bromine bond. The position of the bromine atom on the naphthalene ring is a key determinant of its reactivity. Generally, bromine atoms at the α-positions (1, 4, 5, and 8) are more reactive than those at the β-positions (2, 3, 6, and 7) in the rate-determining oxidative addition step of the catalytic cycle.[2][3] This is attributed to the higher electron density at the α-positions, which facilitates the reaction with the palladium(0) catalyst.[2][3]
This compound possesses a bromine atom at the 3-position, a β-position. Consequently, it is expected to exhibit lower reactivity compared to its α-brominated isomers, such as Methyl 4-bromo-1-naphthalenecarboxylate. This difference in reactivity can be either a disadvantage, requiring harsher reaction conditions, or an advantage, allowing for selective reactions in molecules with multiple halogen substituents.
Stability and Potential Side Reactions
Common Side Reactions in Suzuki-Miyaura and Buchwald-Hartwig Reactions:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom is a common side reaction, particularly in the presence of strong bases and certain palladium-ligand systems.[4]
-
Homocoupling: The self-coupling of the boronic acid (in Suzuki-Miyaura reactions) or the amine (in Buchwald-Hartwig reactions) can occur, leading to undesired byproducts. This is often promoted by the presence of oxygen.[4]
-
Protodeborylation: In Suzuki-Miyaura reactions, the boronic acid can be protonated and lose its boron group, rendering it inactive for the cross-coupling reaction.[4]
The ester functionality in this compound is generally stable under the basic conditions of most Suzuki-Miyaura and Buchwald-Hartwig reactions, especially when using carbonate or phosphate bases. However, stronger bases like alkoxides at elevated temperatures could potentially lead to hydrolysis or transesterification.
Performance Comparison with Alternative Reagents
The choice of a building block in a synthetic route often involves a trade-off between reactivity, stability, and cost. Below is a qualitative comparison of this compound with other halogenated naphthalene derivatives.
| Reagent | Halogen Position | Expected Reactivity in Pd Coupling | Potential Advantages | Potential Disadvantages |
| This compound | 3- (β) | Moderate | Commercially available, allows for sequential couplings in polyhalogenated systems. | May require more forcing conditions (higher temperature, stronger base, more active catalyst) compared to α-isomers. |
| Methyl 4-bromo-1-naphthalenecarboxylate | 4- (α) | High | Higher reactivity allows for milder reaction conditions. | May be less suitable for selective couplings in the presence of other halogens. |
| Methyl 3-chloronaphthalene-1-carboxylate | 3- (β) | Low | Lower cost of starting materials, can be used for selective couplings in the presence of bromine or iodine. | Requires highly active and often expensive catalyst systems to achieve good yields. |
| Methyl 3-iodonaphthalene-1-carboxylate | 3- (β) | High | Highest reactivity among the halogens, allowing for very mild reaction conditions. | Higher cost, potentially lower stability of the starting material. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with a boronic acid.[2][4]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, followed by the palladium catalyst and ligand (if separate).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl bromide.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 1-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.2-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and moderately reactive building block for the synthesis of substituted naphthalene derivatives via palladium-catalyzed cross-coupling reactions. Its stability under typical reaction conditions is generally good, although researchers should be mindful of potential side reactions such as dehalogenation and homocoupling. The lower reactivity of the β-positioned bromine compared to α-isomers necessitates careful optimization of reaction conditions, often requiring more active catalyst systems or higher temperatures to achieve high yields. By understanding these stability and reactivity profiles and by carefully selecting and optimizing reaction conditions, researchers can effectively utilize this compound to construct complex molecular architectures.
References
Safety Operating Guide
Proper Disposal of Methyl 3-bromonaphthalene-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-bromonaphthalene-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, data for structurally similar compounds like 1-Bromonaphthalene and 5-bromonaphthalene-1-carboxylic acid indicate that this substance should be handled with care.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[3]
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.[1]
Spill and Leak Procedures: In the event of a spill, evacuate unnecessary personnel from the area.[1] Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[2] Collect the absorbed material into a suitable, labeled container for disposal.[1][2] Ensure the area is well-ventilated during cleanup.[2] Do not allow the chemical to enter drains or waterways, as it may be toxic to aquatic life with long-lasting effects.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[5][6] As a halogenated organic compound, it requires specific disposal procedures.[7][8]
-
Identification and Classification:
-
Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal:
Waste Segregation Summary
For clarity and easy reference, the following table outlines the segregation of different laboratory waste types.
| Waste Category | Examples | Designated Container |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform | Labeled "Halogenated Organic Waste" |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Toluene | Labeled "Non-Halogenated Organic Waste" |
| Aqueous Acidic Waste | Hydrochloric Acid, Sulfuric Acid | Labeled "Aqueous Acidic Waste" |
| Aqueous Basic Waste | Sodium Hydroxide, Potassium Hydroxide | Labeled "Aqueous Basic Waste" |
| Solid Chemical Waste | Contaminated labware, silica gel | Labeled "Solid Chemical Waste" |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling Methyl 3-bromonaphthalene-1-carboxylate
Essential Safety and Handling Guide for Methyl 3-bromonaphthalene-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar halogenated naphthalene compounds and are intended to ensure the safe execution of laboratory work.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[2][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2] For prolonged exposure, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against splashes.[2][8] |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential to ensure a safe laboratory environment.
Operational Steps:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare the workspace within the fume hood by covering the surface with absorbent, disposable liners.
-
Have spill control materials (e.g., inert absorbent like sand or vermiculite) readily accessible.[2]
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work area thoroughly after completion of the experiment.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | For a small spill, use an inert absorbent material like sand or vermiculite to contain it.[2] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2] |
| Large Spill | Evacuate the area immediately. Alert others and contact the appropriate emergency response team. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, gloves, pipette tips, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and a description of the contents.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the step-by-step workflow for safely handling this compound in a laboratory setting.
References
- 1. static.igem.org [static.igem.org]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
